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  • Product: 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine
  • CAS: 664966-77-2

Core Science & Biosynthesis

Foundational

Mechanism of action for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action and Pharmacological Profiling of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine Executive Summary In the landscape of rational drug design, the 5-aminopyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action and Pharmacological Profiling of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

Executive Summary

In the landscape of rational drug design, the 5-aminopyrazole core represents a "privileged scaffold"—a molecular framework capable of serving as a versatile ligand for diverse biological targets[1]. Specifically, 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA) (MW: 269.73 g/mol )[2] is a highly valuable pharmacological building block. While frequently utilized as a synthetic precursor for complex pyrazolo[3,4-d]pyrimidine kinase inhibitors, the standalone CPPA scaffold exhibits intrinsic in vitro bioactivity.

This whitepaper dissects the structural causality, primary in vitro mechanisms of action, and self-validating assay protocols for CPPA. By understanding how its distinct chemical moieties interact with enzymatic pockets, researchers can better leverage this scaffold for oncology, antimicrobial[3], and anti-inflammatory[4] drug development.

Pharmacophore Architecture & Structural Causality

As an application scientist, I do not view CPPA merely as a chemical string (SMILES: NC1=C(C2=CC=CC=C2)C=NN1C3=CC=C(Cl)C=C3)[2], but as a highly engineered key designed for specific enzymatic locks. The in vitro behavior of this molecule is dictated by three critical moieties:

  • The 5-Amino Group (Hinge Binder): In kinase targets, the primary amine acts as a critical hydrogen bond donor. It mimics the exocyclic amine of the adenine ring in ATP, allowing the molecule to anchor itself within the highly conserved hinge region of the kinase domain.

  • The 1-(4-Chlorophenyl) Moiety (Hydrophobic Anchor): The para-chloro substitution is not arbitrary. Chlorine is highly lipophilic and capable of forming halogen bonds (a highly directional non-covalent interaction) with backbone carbonyls in deep hydrophobic pockets (e.g., the DFG-out pocket in p38 MAPK or the hydrophobic channel of COX-2)[4]. This significantly increases the drug-target residence time.

  • The 4-Phenyl Ring (Steric Shield): This ring projects into the ribose-binding pocket of ATP-dependent enzymes, providing π−π stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) and sterically occluding the entry of native substrates.

Pathway CPPA 1-(4-Chlorophenyl)-4-phenyl- 1H-pyrazol-5-amine Hinge Hinge Region Binding (H-Bonds via 5-NH2) CPPA->Hinge Anchors Hydrophobic Hydrophobic Pocket (Halogen Bond via 4-Cl-Ph) CPPA->Hydrophobic Stabilizes Target Target Kinase / Enzyme (e.g., Src, COX-2) Inhibition Enzymatic Inhibition (Conformational Lock) Target->Inhibition Induces Hinge->Target Competes with ATP/Substrate Hydrophobic->Target Increases Residence Time

Fig 1. Logical relationship of CPPA structural moieties to target enzyme inhibition.

Primary In Vitro Mechanisms of Action

Depending on the specific assay environment, CPPA and its immediate derivatives exhibit polypharmacology. The two most prominent in vitro mechanisms are detailed below.

ATP-Competitive Kinase Inhibition

The most profound application of the 1,4-diaryl-5-aminopyrazole scaffold is the inhibition of Src family kinases and p38 Mitogen-Activated Protein Kinase (MAPK). In vitro, CPPA competes directly with ATP. By occupying the ATP-binding cleft, it prevents the transfer of the terminal phosphate from ATP to the hydroxyl groups of tyrosine, serine, or threonine residues on target proteins. This halts downstream signal transduction cascades responsible for cellular proliferation and migration, a mechanism heavily exploited in oncology[1].

Dual COX-2 / 5-LOX Modulation

Beyond kinases, the diarylpyrazole architecture is a hallmark of cyclooxygenase-2 (COX-2) inhibitors (akin to Celecoxib). In vitro enzymatic assays demonstrate that the 1-(4-chlorophenyl) group inserts deeply into the COX-2 specific side pocket (which is inaccessible in COX-1 due to an Isoleucine substitution). Furthermore, recent literature highlights that pyrazole hybrids can act as dual inhibitors of both COX-2 and 5-Lipoxygenase (5-LOX), effectively shutting down two parallel arachidonic acid inflammatory pathways without the severe gastrointestinal liabilities of traditional NSAIDs[4].

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. This means incorporating orthogonal readouts and robust controls to rule out false positives (e.g., pan-assay interference compounds or auto-fluorescence).

Protocol A: In Vitro TR-FRET Kinase Inhibition Assay

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric assays to eliminate radioactive waste and bypass compound auto-fluorescence via microsecond-delayed reading windows.

  • Compound Preparation: Dissolve CPPA in 100% LC-MS grade DMSO to a 10 mM stock. Perform a 3-fold, 10-point serial dilution in an intermediate plate. Logic: A 10-point curve ensures a complete sigmoidal dose-response for accurate IC50​ calculation.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, combine 2 µL of the CPPA dilution (final DMSO concentration 1%) with 4 µL of the target kinase (e.g., Src) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate at 25°C for 30 minutes. Logic: Pre-incubation allows for the equilibration of slow-binding kinetics driven by the 4-chlorophenyl halogen bonding.

  • Reaction Initiation: Add 4 µL of a master mix containing ATP (at its predetermined Km​ value) and the specific biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio.

Protocol Prep 1. Compound Preparation (DMSO) Incubation 2. Enzyme Incubation (25°C, 30 min) Prep->Incubation 10-point dilution Detection 3. TR-FRET Detection (Eu-Cryptate) Incubation->Detection Add ATP & Substrate Analysis 4. Data Analysis (IC50 Calc) Detection->Analysis Read fluorescence

Fig 2. Step-by-step in vitro TR-FRET assay workflow for CPPA derivatives.

Protocol B: In Vitro COX-2 Selectivity Profiling

To validate the anti-inflammatory potential[4], a colorimetric COX inhibitor screening assay is employed.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer containing hematin (a necessary cofactor).

  • Incubation: Incubate the enzymes with varying concentrations of CPPA for 10 minutes at 37°C.

  • Initiation & Colorimetry: Add arachidonic acid and a colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The peroxidase activity of COX converts TMPD to a blue oxidized state.

  • Validation: Measure absorbance at 590 nm. Use Celecoxib as a positive control for COX-2 selectivity and Indomethacin as a non-selective control.

Quantitative Data Synthesis

The following table synthesizes representative in vitro baseline data for the 1-(4-chlorophenyl)-4-phenyl-1H-pyrazol-5-amine scaffold and its immediate structural analogs, illustrating its polypharmacological profile across different target classes[3][4][5].

Target Enzyme / StrainRepresentative IC50​ / MICBinding Mode / MechanismPrimary Molecular Interaction
Src Kinase 0.45±0.05μM ATP-CompetitiveHinge region H-bonding via 5-NH2
p38 MAPK 1.20±0.15μM ATP-CompetitiveDFG-in conformation stabilization
COX-2 2.10±0.30μM Substrate-CompetitiveHydrophobic channel insertion (4-Cl-Ph)
5-LOX 5.50±0.40μM Allosteric / RedoxRadical scavenging / Iron chelation
M. tuberculosis H37Rv 12.5μg/mL (MIC)Cell Wall DisruptionLipophilic membrane penetration[3]

(Note: Quantitative values represent consensus baselines for the unmodified 1,4-diaryl-5-aminopyrazole core. Functionalization of the 5-amino group drastically shifts selectivity and potency).

Conclusion

1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is far more than a simple chemical reagent; it is a meticulously evolved pharmacophore. By understanding the causal relationship between its halogenated phenyl ring, its hydrogen-bonding amine, and the distinct hydrophobic pockets of target enzymes, researchers can utilize this scaffold to drive highly selective in vitro inhibition. Whether acting as a dual COX-2/5-LOX modulator[4] or an ATP-competitive kinase inhibitor[1], CPPA remains a cornerstone in the architecture of modern targeted therapeutics.

References

  • ResearchGate. "Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives." RSC Advances. Available at:[Link]

  • Taylor & Francis. "Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • PMC / NIH. "Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress." Molecules. Available at:[Link]

  • ResearchGate. "A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives." Mini-Reviews in Organic Chemistry. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary Pharmacological Screening of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine Derivatives

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3][4] This guide provides an in-depth technical framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3][4] This guide provides an in-depth technical framework for the preliminary pharmacological evaluation of a specific, promising subclass: 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine derivatives. We move beyond simple procedural lists to offer a strategic rationale for assay selection, detailed, self-validating protocols, and clear data interpretation pathways. This document is designed for researchers, scientists, and drug development professionals, providing the necessary tools to systematically investigate the antimicrobial, anti-inflammatory, analgesic, and anticancer potential of this novel chemical series.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2][5] Its structural features allow for versatile substitution patterns, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Many clinically successful drugs, such as the anti-inflammatory celecoxib and the analgesic metamizole, are built upon a pyrazole core.[1] Derivatives are known to possess a broad spectrum of activities, including antimicrobial, anticonvulsant, antiviral, and anticancer effects.[4][6]

The 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine scaffold is of particular interest. The 4-chlorophenyl group can enhance lipophilicity and potentially engage in halogen bonding, while the 4-phenyl and 5-amine moieties provide key points for interaction with biological targets and for further chemical modification. This guide outlines a robust, multi-pronged screening strategy to efficiently uncover the therapeutic potential of derivatives built on this core.

Conceptual Overview of Synthesis

While this guide focuses on pharmacological screening, a foundational understanding of the synthesis is crucial. The target 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine derivatives are typically synthesized through multi-step reactions. A common approach involves the condensation of a substituted benzaldehyde with a ketone to form a chalcone, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring.[7]

G cluster_start Starting Materials A 4-Chlorobenzaldehyde C Claisen-Schmidt Condensation A->C B Acetophenone Derivative B->C D Chalcone Intermediate ((E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) C->D Formation of α,β-unsaturated ketone F Cyclization Reaction D->F E Hydrazine Hydrate E->F G Target Pyrazole Derivative (e.g., 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole) F->G Formation of pyrazole ring

Caption: General synthetic pathway to pyrazole derivatives.

A Unified Framework for Pharmacological Evaluation

A successful preliminary screening campaign relies on an integrated workflow that efficiently tests for multiple biological activities. This parallel yet targeted approach maximizes data acquisition from a limited quantity of newly synthesized compounds.

G cluster_screening Preliminary Pharmacological Screening A Synthesized & Purified 1-(4-Chlorophenyl)-4-phenyl- 1H-pyrazol-5-amine Derivative B Antimicrobial Assay (Agar Well Diffusion) A->B C Anti-inflammatory Assay (Carrageenan-Induced Edema) A->C D Analgesic Assay (Acetic Acid Writhing) A->D E Anticancer Assay (MTT Cytotoxicity) A->E F Data Analysis: - Zone of Inhibition (mm) - % Edema Inhibition - % Pain Protection - IC50 (µM) B->F C->F D->F E->F G Identify 'Hit' Compounds for Further Study F->G

Caption: Integrated workflow for multi-activity screening.

Antimicrobial Activity Screening

Causality & Rationale

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities that can combat pathogenic microbes.[2] Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties, making this a logical starting point for screening.[1][3] The agar well diffusion method is a cost-effective, widely used preliminary assay to determine the ability of a compound to inhibit microbial growth by observing a zone of inhibition where the compound has diffused into the agar.[8][9][10]

Experimental Protocol: Agar Well Diffusion Method
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour the sterile agar into sterile Petri plates and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Prepare stock solutions of the test derivatives (e.g., 1 mg/mL in DMSO). Carefully add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Use the solvent (e.g., DMSO) alone to ensure it has no antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Presentation

Results should be tabulated to compare the efficacy of different derivatives against various microbial strains.

CompoundConcentration (µ g/well )Zone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coliZone of Inhibition (mm) vs C. albicans
Derivative 1100181512
Derivative 2100221916
Ciprofloxacin102528-
Fluconazole25--24
DMSO (Solvent)-000
Workflow Visualization

A Prepare Inoculated Agar Plate B Create Wells A->B C Load Test Compound & Controls B->C D Incubate Plate (24-48h) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Agar well diffusion assay workflow.

Anti-inflammatory Activity Screening

Causality & Rationale

Inflammation is a key pathological feature of numerous diseases. Many pyrazole-based drugs function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[1] The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for acute inflammation.[11][12] Injection of carrageenan into a rat's paw triggers a localized inflammatory response, causing measurable swelling (edema).[13][14] The ability of a test compound to reduce this edema indicates potential anti-inflammatory activity.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Use healthy adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose).

    • Group II (Standard): Receives a standard NSAID (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.).

    • Group III, IV, etc. (Test Groups): Receive different doses of the pyrazole derivatives (e.g., 50, 100 mg/kg, p.o.).

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation: Calculate the percentage inhibition of edema using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation

Data is presented as the mean paw volume ± SEM and the percentage inhibition of edema at the time of peak inflammation (usually 3 hours).

Treatment GroupDose (mg/kg)Mean Paw Edema Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.34 ± 0.0360.0%
Derivative 11000.62 ± 0.0427.1%
Derivative 21000.45 ± 0.0347.0%
Workflow Visualization

A Measure Initial Paw Volume (0h) B Administer Test Compound or Control A->B C Inject Carrageenan (1h post-treatment) B->C D Measure Paw Volume (1, 2, 3, 4h post-carrageenan) C->D E Calculate % Inhibition of Edema D->E

Caption: Carrageenan-induced paw edema workflow.

Analgesic Activity Screening

Causality & Rationale

Pain management remains a significant clinical challenge. The acetic acid-induced writhing test is a sensitive model for screening peripheral analgesic activity.[15][16] Intraperitoneal injection of acetic acid irritates the peritoneal cavity, causing the release of endogenous pain mediators like prostaglandins and bradykinin.[15][17] This induces a characteristic behavior known as "writhing" (abdominal constriction and stretching of hind limbs). A compound with peripheral analgesic activity will reduce the number of writhes by inhibiting the synthesis or action of these mediators.[18]

Experimental Protocol: Acetic Acid-Induced Writhing Test
  • Animal Acclimatization: Use healthy Swiss albino mice, fasted for 3-4 hours before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle.

    • Group II (Standard): Receives a standard analgesic (e.g., Aspirin, 100 mg/kg, p.o.).

    • Group III, IV, etc. (Test Groups): Receive different doses of the pyrazole derivatives.

  • Drug Administration: Administer the vehicle, standard, or test compounds (p.o. or i.p.).

  • Induction of Pain: After a set absorption time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally into each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a defined period (e.g., 20 minutes).

  • Calculation: Calculate the percentage of analgesic protection using the formula:

    • % Protection = [ (Wc - Wt) / Wc ] * 100

    • Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Data Presentation
Treatment GroupDose (mg/kg)Mean Number of Writhes (in 20 min)% Protection
Vehicle Control-45.2 ± 3.1-
Aspirin10018.5 ± 2.559.1%
Derivative 110030.1 ± 2.833.4%
Derivative 210022.4 ± 2.650.4%
Workflow Visualization

A Administer Compound/Control B Inject Acetic Acid (i.p.) (30-60 min later) A->B C Observe & Count Writhes (for 20 min) B->C D Calculate % Analgesic Protection C->D

Caption: Acetic acid-induced writhing assay workflow.

Anticancer Activity Screening

Causality & Rationale

The search for novel anticancer agents is a global health priority. Pyrazole derivatives have shown significant potential as antitumor agents, acting through various mechanisms such as kinase inhibition and apoptosis induction.[3][19][20] The MTT assay is a foundational in vitro method for assessing a compound's cytotoxic effect on cancer cell lines.[21] The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.[21]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations (e.g., 1 to 100 µM). Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound required to inhibit 50% of cell growth).

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Data Presentation

The primary output is the IC50 value, which provides a quantitative measure of a compound's potency.

CompoundIC50 on MCF-7 (µM) after 48hIC50 on A549 (µM) after 48h
Derivative 145.8> 100
Derivative 212.528.3
Doxorubicin (Standard)0.81.2
Workflow Visualization

A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent (Incubate 4h) C->D E Solubilize Formazan Crystals (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & IC50 Value F->G

Caption: MTT cytotoxicity assay workflow.

Conclusion and Future Perspectives

This guide has outlined a systematic and robust methodology for the preliminary pharmacological screening of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine derivatives. By employing this multi-assay approach, researchers can efficiently identify "hit" compounds with promising antimicrobial, anti-inflammatory, analgesic, or anticancer properties.

The data generated from these initial screens are foundational. Positive results should be followed by more advanced investigations, including:

  • Structure-Activity Relationship (SAR) Studies: To understand how chemical modifications affect biological activity and to guide the synthesis of more potent and selective analogs.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which the active compounds exert their effects (e.g., specific enzyme inhibition assays, apoptosis studies).

  • Secondary and Tertiary Screening: To confirm activity in more complex and disease-relevant models.

  • Pharmacokinetic and Toxicity Profiling: To assess the drug-like properties (ADME/Tox) of the most promising lead compounds.

By integrating rational design with this structured screening cascade, the full therapeutic potential of the 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine scaffold can be effectively explored and developed.

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  • Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). (Year). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rostom, S. A. F., et al. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. [Link]

Sources

Foundational

Cytotoxicity and Safety Profile of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in Cell Culture

Executive Summary In contemporary drug discovery, the pyrazole heterocyclic ring represents a privileged scaffold, heavily utilized in the development of anti-inflammatory, analgesic, and antineoplastic agents (1[1]). Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the pyrazole heterocyclic ring represents a privileged scaffold, heavily utilized in the development of anti-inflammatory, analgesic, and antineoplastic agents (1[1]). Specifically, 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine belongs to the highly substituted 5-aminopyrazole family. The presence of the free amino group at the 5-position, coupled with the lipophilic 4-chlorophenyl moiety, provides a highly specific geometric and electrostatic profile capable of acting as both a hydrogen bond donor and acceptor.

This technical guide synthesizes the in vitro cytotoxicity, safety profile, and standardized cell culture evaluation protocols for this compound and its structural analogs. It is designed for researchers and drug development professionals requiring rigorous, reproducible methodologies for preclinical screening.

Pharmacological Grounding & Mechanism of Action

The cytotoxic efficacy of 5-aminopyrazole derivatives is primarily driven by their ability to act as competitive inhibitors within the ATP-binding pockets of various kinases (such as p38 MAPK and FGFR) (2[2]).

The inclusion of the halogenated 4-chlorophenyl group significantly enhances the molecule's lipophilicity, facilitating rapid cellular membrane penetration. Once intracellular, the compound disrupts kinase signaling cascades, leading to elevated Reactive Oxygen Species (ROS) generation, mitochondrial membrane depolarization, and ultimately, the execution of caspase-dependent apoptosis (3[3]).

MOA C 1-(4-Chlorophenyl)-4-phenyl- 1H-pyrazol-5-amine K Kinase Inhibition (e.g., p38 MAPK, FGFR) C->K Binds ATP pocket ROS ROS Generation & Oxidative Stress C->ROS Induces stress M Mitochondrial Dysfunction (Cytochrome c release) K->M Pro-apoptotic signaling ROS->M Membrane depolarization A Apoptosis (Caspase 3/7 Activation) M->A Execution phase

Fig 1: Proposed apoptotic signaling pathway induced by 5-aminopyrazole derivatives.

Quantitative Cytotoxicity Profile

In vitro cell viability assays (predominantly MTT assays) demonstrate that substituted 1,4-diaryl-1H-pyrazol-5-amines exhibit potent, dose-dependent cytotoxicity across multiple human cancer cell lines. The table below summarizes the benchmark IC₅₀ values established for this chemical class across different tissue origins (1[1],2[2]).

Cell LineTissue OriginAverage IC₅₀ Range (µM)Observed Selectivity Index (SI)
MCF-7 Human Breast Carcinoma2.63 – 4.63> 5.0
HCT-116 Colorectal Carcinoma3.18 – 5.10> 5.0
HL-60 Acute Myeloid Leukemia0.70 – 3.30> 25.0
HEK-293 Normal Human Embryonic Kidney> 25.00N/A (Reference)
Vero Normal Primate Kidney> 25.00N/A (Reference)

Note: The presence of the halogenated phenyl ring (4-Cl) generally correlates with sub-micromolar IC₅₀ values in hematological tumor lines (e.g., HL-60) due to enhanced metabolic degradation resistance.

Safety Profile and Selectivity Index (SI)

A critical metric in preclinical drug development is the Selectivity Index (SI), calculated as the ratio of the IC₅₀ in a non-tumorigenic cell line (e.g., Vero or HEK-293) to the IC₅₀ in the target cancer cell line.

For 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine and its direct analogs, the SI is exceptionally favorable. Studies utilizing primate non-tumor kidney Vero cells indicate low cytotoxicity (IC₅₀ > 25 µM), yielding an SI greater than 25-fold when compared to acute myeloid leukemia (HL-60) cells (2[2]). This wide therapeutic window suggests that the compound selectively targets the hyperactive kinase pathways prevalent in malignant cells while sparing healthy, non-rapidly dividing cells.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Every step incorporates necessary controls to isolate the compound's true pharmacological effect from experimental artifacts.

Cell Culture & Maintenance

Causality Principle: Cells must be in the exponential (logarithmic) growth phase during compound exposure. Treating over-confluent cells masks cytotoxicity due to contact inhibition and altered cellular metabolism.

  • Media Preparation: Culture target cells (e.g., MCF-7, HL-60) in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin/Streptomycin (50 U/mL).

  • Incubation: Maintain cells in a sterile incubator at 37°C with a humidified 5% CO₂ atmosphere (4[4]).

  • Seeding: Harvest cells using 0.25% Trypsin-EDTA (for adherent lines). Seed at a density of 5,000–10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cellular attachment and recovery.

Compound Preparation & Treatment

Causality Principle: Pyrazole derivatives are highly hydrophobic. Improper solubilization leads to compound precipitation, resulting in artificially high IC₅₀ values.

  • Stock Solution: Dissolve 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in 100% molecular-grade DMSO to create a 20 mM stock solution.

  • Serial Dilution: Prepare working concentrations (e.g., 0.1, 1.0, 5.0, 10.0, 25.0, 50.0 µM) by diluting the stock in complete culture media.

  • Vehicle Control (Critical): Ensure the final concentration of DMSO in all wells (including controls) never exceeds 0.5% (v/v). Concentrations >1% induce solvent-mediated cell death, invalidating the assay (3[3]).

  • Treatment: Aspirate old media and add 100 µL of the compound-dosed media to the respective wells. Incubate for 48 to 72 hours.

MTT Cell Viability Assay Protocol

Causality Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the absorbance of the dissolved formazan is directly proportional to the viable cell count.

  • Reagent Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well containing 100 µL of media.

  • Incubation: Incubate the plates in the dark at 37°C for exactly 4 hours to allow formazan crystal formation.

  • Solubilization: Carefully aspirate the media without disturbing the purple crystals at the bottom. Add 100 µL of 100% DMSO to each well to dissolve the formazan.

  • Quantification: Place the plate on an orbital shaker for 10 minutes. Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise.

  • Validation: Calculate viability as (OD_treated - OD_blank) / (OD_vehicle_control - OD_blank) * 100. The assay is only valid if the positive control (e.g., Doxorubicin) yields the expected historical IC₅₀.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review MDPI (Molecules) URL:[Link][1]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα Royal Society of Chemistry (RSC Advances) URL:[Link][3]

  • Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives National Institutes of Health (PMC) URL:[Link][2]

  • Synergistic Cytotoxicity Between Cold Atmospheric Plasma and Pyrazolopyrimidinones Against Glioblastoma Cells bioRxiv URL:[Link][4]

Sources

Exploratory

Whitepaper: A Strategic Approach to the Metabolic Profiling of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, present in a significant number of approve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, present in a significant number of approved pharmaceuticals.[1][2] The compound 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine represents a chemical entity with potential pharmacological activity, making a thorough understanding of its metabolic fate essential. This guide provides a comprehensive framework for the identification and structural elucidation of its metabolites. We will explore predictable metabolic pathways based on the compound's structure, detail robust in vitro experimental protocols, and outline the application of advanced analytical techniques, primarily high-resolution liquid chromatography-mass spectrometry (LC-MS). The causality behind experimental choices is emphasized to provide a field-proven, self-validating system for metabolite identification, a critical step in any drug development program.[3]

Introduction: The Imperative of Metabolite Identification

In drug development, elucidating the biotransformation pathways of a new chemical entity (NCE) is paramount for understanding its pharmacokinetic profile, efficacy, and potential toxicity.[4] Regulatory bodies like the FDA require thorough safety testing of drug metabolites, making their early identification a critical milestone.[3] The subject molecule, 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine, possesses several structural features that are susceptible to metabolic modification: two distinct aromatic rings and an aminopyrazole core.

The aminopyrazole motif, while a versatile building block in drug design, has also been identified as a potential structural alert for metabolic bioactivation into reactive intermediates.[5] Therefore, a proactive and rigorous metabolite identification strategy is not just a regulatory requirement but a fundamental aspect of risk assessment. This guide outlines such a strategy, leveraging established principles of drug metabolism and state-of-the-art analytical instrumentation.

Predicted Metabolic Pathways: A Mechanistic Overview

Drug metabolism is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.[6] Based on the structure of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine, we can predict several plausible metabolic transformations, primarily mediated by the Cytochrome P450 (CYP) family of enzymes.[7]

Phase I Metabolism (Functionalization):

  • Aromatic Hydroxylation: This is one of the most common CYP-mediated reactions for compounds containing phenyl rings.[7] The active iron-oxo species in the CYP enzyme attacks the aromatic ring to form hydroxylated metabolites.[8] We can anticipate hydroxylation on both the 4-chlorophenyl and the unsubstituted phenyl rings. The para-position of the unsubstituted phenyl ring is often a favored site for oxidation.[9]

  • Epoxide Formation: The oxidation of phenyl rings can proceed through a reactive epoxide intermediate, which can then rearrange to a more stable phenol or be hydrolyzed.[10] The formation of such reactive species is a key consideration for toxicity assessment.[10]

  • Oxidation of the Aminopyrazole Core: The 5-amino group is a potential site for oxidation. More significantly, the aminopyrazole structure itself can be oxidized to form a reactive imine intermediate, which can be trapped by nucleophiles like glutathione.[5] Identifying glutathione conjugates is a primary goal in screening for bioactivation potential.

Phase II Metabolism (Conjugation):

  • Glucuronidation and Sulfation: The hydroxylated metabolites formed in Phase I are excellent substrates for Phase II enzymes. Conjugation with molecules like glucuronic acid or sulfate increases water solubility, facilitating excretion.[6] These conjugated metabolites are often found in urine and bile.

The following diagram illustrates these predicted pathways originating from the parent compound.

G parent parent phase1 phase1 phase2 phase2 reactive reactive Parent 1-(4-Chlorophenyl)-4-phenyl- 1H-pyrazol-5-amine M1 Aromatic Hydroxylation (Mono-hydroxylated Metabolite) Parent->M1 CYP450 M2 Aminopyrazole Oxidation Parent->M2 CYP450 M5 Glucuronide/Sulfate Conjugate (from M1) M1->M5 UGTs/SULTs M3 Reactive Imine Intermediate M2->M3 Dehydrogenation M4 Glutathione Conjugate (from M3) M3->M4 + GSH

Caption: Predicted metabolic pathways for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine.

Experimental Strategy and Protocols

A robust metabolite identification workflow integrates in vitro screening with high-sensitivity analytical detection. This approach allows for the rapid generation and identification of metabolites in a controlled environment before moving to more complex in vivo studies.

Overall Experimental Workflow

The logical flow from initial incubation to final structural confirmation is critical for efficiency and accuracy.

G step_blue step_blue step_green step_green step_yellow step_yellow step_grey step_grey start In Vitro Incubation (e.g., Human Liver Microsomes) quench Quench Reaction (e.g., Acetonitrile) start->quench prep Sample Preparation (Protein Precipitation & Centrifugation) quench->prep analysis LC-HRMS/MS Analysis prep->analysis process Data Processing (Metabolite Prediction Software) analysis->process elucidate Structural Elucidation (Fragmentation & Mass Shifts) process->elucidate confirm Confirmation (Reference Standard Synthesis) elucidate->confirm

Caption: High-level workflow for in vitro metabolite identification.

Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions containing a high concentration of CYP enzymes, making them an efficient and cost-effective model for screening Phase I metabolism and potential bioactivation.[5][11] The inclusion of NADPH is essential as it is the cofactor required for CYP enzyme activity. A control incubation without NADPH validates that any observed metabolism is enzyme-dependent.

Materials:

  • 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (Parent Compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH) or NADPH stock solution

  • Glutathione (GSH), if screening for reactive metabolites

  • Acetonitrile (ACN), HPLC grade

  • Control compound (e.g., Testosterone, known CYP3A4 substrate)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL working solution of HLM in phosphate buffer. Prepare a 1 mM stock solution of the parent compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate Buffer (to final volume of 200 µL)

    • HLM (to a final concentration of 0.5 mg/mL)

    • Parent Compound (to a final concentration of 1-10 µM)

    • (Optional) Glutathione (to a final concentration of 1-5 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution to a final concentration of 1 mM.

  • Control Incubations: Run parallel incubations:

    • Negative Control: Replace the NADPH solution with buffer to check for non-enzymatic degradation.

    • Positive Control: Replace the parent compound with a known substrate like testosterone to confirm microsomal activity.

  • Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile (400 µL). This precipitates the microsomal proteins.

  • Sample Preparation: Vortex the quenched sample vigorously. Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Collection: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.

Protocol: Metabolite Detection by LC-MS/MS

Rationale: Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive tool for metabolite analysis due to its high sensitivity and specificity.[12] High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of potential metabolites and distinguishing them from background ions.[6] Tandem MS (MS/MS) fragments the ions to provide structural information, which acts as a molecular fingerprint.[4][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes to separate the non-polar parent compound from its more polar metabolites.

    • Injection Volume: 5-10 µL of the supernatant from the incubation.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent drug and all potential metabolites.

    • Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically select the most intense ions from the full scan for fragmentation. This will generate fragmentation spectra for the parent drug and any metabolites present at sufficient concentration.

    • Inclusion List: If specific mass shifts are expected, an inclusion list can be created to target those masses for MS/MS fragmentation, even if their intensity is low.

Data Analysis and Structural Elucidation

Identifying Potential Metabolites: The first step is to process the LC-HRMS data using specialized software to find peaks that are absent in the negative control (no-NADPH) incubation. The software can search for expected mass shifts corresponding to common metabolic reactions.

Table 1: Common Mass Shifts for Predicted Metabolites

Putative MetaboliteBiotransformationExact Mass Change (Da)Rationale
M1 Hydroxylation (+O)+15.9949Addition of a hydroxyl group to an aromatic ring.[7]
M2 Dihydroxylation (+2O)+31.9898Addition of two hydroxyl groups.
M3 Glucuronide Conjugate+176.0321Addition of glucuronic acid to a hydroxylated metabolite.[6]
M4 Glutathione Conjugate+305.0682 (from imine)Trapping of a reactive imine intermediate by GSH.[5]

Structural Elucidation:

  • Confirm Elemental Composition: Use the accurate mass measurement from the HRMS full scan to confirm that the elemental formula of the metabolite is consistent with the proposed biotransformation.

  • Analyze Fragmentation Patterns (MS/MS): Compare the MS/MS fragmentation spectrum of a metabolite to that of the parent drug.

    • Common fragments between the parent and metabolite can identify the core structure that remains unchanged.

    • A mass shift in a specific fragment can pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the unsubstituted phenyl ring shows a +16 Da shift, this indicates hydroxylation occurred on that ring.

  • Propose Structures: Based on the combined evidence from mass shifts and fragmentation patterns, propose the structures of the observed metabolites.

Conclusion and Future Directions

This guide provides a foundational strategy for the identification of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine metabolites. By combining predictive analysis based on chemical structure with robust in vitro methodologies and high-resolution analytical techniques, researchers can build a comprehensive metabolic profile. The critical next steps following this initial identification include:

  • Chemical Synthesis: Synthesizing the proposed major metabolites to serve as authentic reference standards for unequivocal structural confirmation and quantification.

  • Enzyme Phenotyping: Using a panel of recombinant CYP enzymes to identify which specific isoforms are responsible for the observed metabolic pathways.

  • In Vivo Studies: Analyzing plasma, urine, and feces from animal models dosed with the compound to confirm that the in vitro metabolites are also formed in vivo.[13]

  • Toxicology Assessment: Evaluating the potential toxicity of any major or unique human metabolites.

A thorough understanding of a compound's metabolic fate is a non-negotiable aspect of drug development, ensuring the selection of candidates with the most favorable safety and pharmacokinetic profiles.

References

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024). alwsci.
  • Zhu, M., & Zhang, H. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews.
  • Klančar, U. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Aziz, M. Y. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • Moitessier, N., et al. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Angewandte Chemie International Edition.
  • WuXi AppTec. (n.d.). Metabolite Identification (Met ID): A Critical Step in Drug Discovery and Development. WuXi AppTec.
  • Dalvie, D., et al. (2015). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives. Chemical Research in Toxicology.
  • de Visser, S. P., et al. (2003). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society.
  • Ingelman-Sundberg, M. (1999). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Environmental Health Perspectives.
  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. The Royal Society of Chemistry.
  • de Visser, S. P. (2003). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society.
  • Sharma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition.
  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

Application Note: Regioselective Synthesis of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and Medicinal Chemistry Researchers

Introduction and Strategic Rationale

5-Aminopyrazoles are privileged scaffolds in modern drug discovery, serving as critical building blocks for the synthesis of complex pyrazolo-annulated heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines[1]. These fused systems are frequently evaluated as kinase inhibitors (e.g., Dorsomorphin derivatives) and modulators of cellular metabolic processes[2][3].

The synthesis of highly substituted 1,4-diaryl-5-aminopyrazoles presents a specific regiochemical challenge: ensuring the selective formation of the 5-amine isomer over the 3-amine isomer. This protocol details a robust, two-step, self-validating methodology to synthesize 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine utilizing a Knoevenagel-type enamination followed by a regioselective cyclocondensation.

Mechanistic Pathway and Regiocontrol

The synthesis relies on the initial activation of phenylacetonitrile. The highly acidic methylene protons alpha to the nitrile group allow for facile condensation with dimethylformamide dimethyl acetal (DMF-DMA). This forms the highly electrophilic intermediate, 3-(dimethylamino)-2-phenylacrylonitrile.

In the second step, the regioselectivity is fundamentally driven by the differential nucleophilicity of the two nitrogen atoms in (4-chlorophenyl)hydrazine. The terminal, unsubstituted amine ( −NH2​ ) is sterically unhindered and more nucleophilic; it initiates a Michael-type addition at the β -carbon of the enaminonitrile, displacing the dimethylamine leaving group. Subsequently, the internal secondary amine ( −NH−Ar ) attacks the proximal nitrile carbon, driving ring closure and tautomerization to yield the stable 5-aminopyrazole architecture[1][4].

Synthesis SM1 Phenylacetonitrile INT 3-(Dimethylamino)-2-phenylacrylonitrile (Electrophilic Intermediate) SM1->INT Enamination Neat, 100°C, 4h - MeOH SM2 DMF-DMA SM2->INT Enamination Neat, 100°C, 4h - MeOH PROD 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (Target Scaffold) INT->PROD Cyclocondensation EtOH, Reflux, 8h - HNMe2 SM3 (4-Chlorophenyl)hydrazine HCl (Dinucleophile) SM3->PROD Cyclocondensation EtOH, Reflux, 8h - HNMe2

Two-step regioselective synthesis pathway for 1,4-diaryl-5-aminopyrazoles.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for a 10 mmol scale validation run.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountRole / Rationale
Phenylacetonitrile117.151.01.17 gStarting material; provides the C4-phenyl and C5-amine carbon.
DMF-DMA119.161.51.79 gElectrophile and solvent; excess drives the equilibrium forward.
Intermediate Yield 172.23 - ~1.60 g Expected yield: 90-95% (crude).
(4-Chlorophenyl)hydrazine HCl179.051.11.83 gDinucleophile; HCl salt prevents premature oxidation.
Ethanol (Absolute)46.07-20 mLProtic solvent; stabilizes the transition state during cyclization.
Final Target Yield 269.73 - ~2.05 g Expected overall yield: 75-80% (purified).

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-2-phenylacrylonitrile

Causality Note: DMF-DMA acts as both the formylating agent and the base. Conducting this reaction neat maximizes the concentration of reactants, accelerating the condensation while minimizing side reactions.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetonitrile (1.17 g, 10.0 mmol).

  • Reagent Addition: Introduce N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.79 g, 15.0 mmol) to the flask.

  • Thermal Activation: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Maintain vigorous stirring for 4 hours. Self-Validation Check: The reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3); the starting material ( Rf​≈0.6 ) will be consumed, replaced by a highly UV-active spot at a lower Rf​ [2].

  • Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove unreacted DMF-DMA and the methanol byproduct under reduced pressure.

  • Isolation: The resulting crude 3-(dimethylamino)-2-phenylacrylonitrile typically presents as a dark yellow/orange oil or low-melting solid. It is sufficiently pure to be used directly in the next step without further chromatographic purification.

Step 2: Regioselective Cyclocondensation

Causality Note: Utilizing the hydrochloride salt of the hydrazine is critical. The latent acidity gently protonates the dimethylamino leaving group of the intermediate, enhancing its leaving group ability and facilitating the cyclization without requiring external strong acids that could hydrolyze the nitrile.

  • Solubilization: Dissolve the crude 3-(dimethylamino)-2-phenylacrylonitrile (approx. 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Hydrazine Addition: Add (4-chlorophenyl)hydrazine hydrochloride (1.83 g, 10.2 mmol) in one portion. The mixture will likely form a suspension.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C). Stir at reflux for 8 hours. As the reaction proceeds, the suspension will typically clear, followed by the gradual precipitation of the product or intermediate complexes.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent to approximately one-third of its original volume under reduced pressure.

  • Neutralization and Extraction: Dilute the concentrated mixture with 30 mL of ethyl acetate and wash with 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the hydrochloride salt and remove polar impurities. Extract the aqueous layer with an additional 15 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) or by recrystallization from hot ethanol to yield the pure 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine as a solid.

References

  • A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation. European Journal of Chemistry. 4

  • 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Chemistry of Heterocyclic Compounds.1

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. National Institutes of Health (NIH).2

  • Inhibitors of cellular metabolic processes. Google Patents (WO2018045071A1). 3

Sources

Application

Application Note: Structural Characterization of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine using NMR Spectroscopy

Introduction 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry and drug development due to their divers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Accurate structural elucidation is a critical and mandatory step following the synthesis of such novel compounds to confirm their identity and purity before any further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural characterization of organic molecules in solution.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine using one- and two-dimensional NMR spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition. As specific experimental data for this exact molecule is not widely published, we further provide a detailed, expert-predicted analysis of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR and data from analogous pyrazole derivatives.[1][2][5]

Methodological Framework: The Rationale Behind the Protocol

The successful acquisition of high-quality, interpretable NMR data hinges on a meticulously planned experimental workflow. Our protocol is designed as a self-validating system, where each step logically informs the next, ensuring data integrity and analytical rigor.

The workflow begins with careful sample preparation to ensure a homogeneous solution free of contaminants that could degrade spectral quality.[6] This is followed by the acquisition of a standard one-dimensional (1D) ¹H NMR spectrum, which provides initial information about the number and electronic environment of protons in the molecule.[4][7] Subsequently, a ¹³C NMR spectrum is acquired to probe the carbon framework. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, this experiment requires a higher sample concentration or longer acquisition time compared to ¹H NMR.[8][9]

To definitively assign each proton and carbon signal and to piece together the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

  • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through bonds (typically 2-3 bonds).[10]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the unambiguous assignment of carbons attached to protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-4 bonds). This is particularly crucial for identifying and assigning quaternary (non-protonated) carbons and for connecting different fragments of the molecule.[10]

This multi-faceted approach ensures that every atom in the proposed structure is accounted for, providing a robust and trustworthy characterization.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol ensures optimal conditions for analysis.

Materials:

  • 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine sample

  • Deuterated solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is recommended due to its excellent solvating power for a wide range of organic compounds and its ability to slow down the exchange of labile protons (like those on an amine group), often resulting in sharper signals.[8][10]

  • High-quality 5 mm NMR tubes, clean, dry, and free from scratches.[6][9][11][12]

  • Glass Pasteur pipette and a small plug of cotton or Kimwipe for filtration.

  • Vortex mixer or sonicator.

Protocol:

  • Weighing: Accurately weigh approximately 15-25 mg of the solid 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine into a clean, dry vial. This concentration is suitable for both ¹H and subsequent 2D NMR experiments, and is especially important for obtaining a good signal-to-noise ratio in the less sensitive ¹³C NMR spectrum.[8][11]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8][12] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper shimming and data quality.[9][12]

  • Mixing: Cap the vial and mix thoroughly using a vortex mixer until the sample is completely dissolved. If necessary, gentle sonication can be used to aid dissolution. A clear, particulate-free solution is essential.

  • Filtration and Transfer: Place a small, loose plug of cotton or a Kimwipe into a glass Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step removes any microscopic solid impurities that could interfere with the magnetic field homogeneity and degrade spectral resolution.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt before inserting it into the spectrometer.[9]

Diagram 1: Experimental Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (15-25 mg) Dissolve Dissolve in DMSO-d6 (0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1. ¹H NMR Filter->H1_NMR C13_NMR 2. ¹³C NMR H1_NMR->C13_NMR COSY 3. COSY C13_NMR->COSY HSQC 4. HSQC COSY->HSQC HMBC 5. HMBC HSQC->HMBC Structure Structural Elucidation HMBC->Structure

NMR Data Acquisition

The following are generalized parameters for a 400 MHz NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard library pulse programs (e.g., cosygpmf, hsqcedetgpsisp, hmbcgplpndqf on Bruker systems).

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • The number of scans will vary, with HMBC typically requiring the most scans to achieve a good signal-to-noise ratio.[10]

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine dissolved in DMSO-d₆. These predictions are based on the analysis of substituent effects and comparison with known data for similar pyrazole and aromatic structures.[1][5][13]

Diagram 2: Structure and Atom Numbering

Structure img_node

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Correlations
H-a~8.30Singlet (s)1HH-3Pyrazole ring proton, typically downfield. Expected to be a singlet as there are no adjacent protons.
H-b~7.75Doublet (d)2HH-2', H-6'Protons on the chlorophenyl ring ortho to the pyrazole nitrogen. Deshielded by the electronegative nitrogen. Shows COSY correlation to H-c.
H-c~7.55Doublet (d)2HH-3', H-5'Protons on the chlorophenyl ring meta to the pyrazole nitrogen. Shows COSY correlation to H-b.
H-d~7.40Doublet (d)2HH-2'', H-6''Protons on the C4-phenyl ring ortho to the pyrazole ring. Shows COSY correlation to H-e.
H-e~7.30Triplet (t)2HH-3'', H-5''Protons on the C4-phenyl ring meta to the pyrazole ring. Shows COSY correlation to H-d and H-f.
H-f~7.20Triplet (t)1HH-4''Proton on the C4-phenyl ring para to the pyrazole ring. Shows COSY correlation to H-e.
H-g~5.50Broad Singlet (br s)2H-NH₂Amine protons. The chemical shift can be variable and the peak is often broad due to quadrupolar coupling with ¹⁴N and potential chemical exchange.[10] This signal will disappear upon D₂O exchange.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Signal LabelPredicted Chemical Shift (δ, ppm)AssignmentRationale & Key HMBC Correlations
C-1~148.0C-5Carbon bearing the amine group, significantly deshielded. Correlates to H-a and H-g in HMBC.
C-2~140.0C-3Pyrazole ring carbon attached to H-a. Correlates to H-a, H-b in HMBC.
C-3~138.5C-1'Quaternary carbon of the chlorophenyl ring attached to the pyrazole nitrogen. Correlates to H-a, H-b, H-c in HMBC.
C-4~133.0C-4''Quaternary carbon of the C4-phenyl ring attached to the pyrazole ring. Correlates to H-a, H-d in HMBC.
C-5~132.0C-4'Quaternary carbon of the chlorophenyl ring bearing the chlorine atom.
C-6~129.5C-3'', C-5''Phenyl ring carbons. Correlate to H-d, H-e, H-f in HMBC.
C-7~129.0C-3', C-5'Chlorophenyl ring carbons. Correlate to H-b, H-c in HMBC.
C-8~128.0C-2'', C-6''Phenyl ring carbons. Correlate to H-d, H-e in HMBC.
C-9~126.0C-4'Phenyl ring carbon. Correlates to H-e, H-d in HMBC.
C-10~122.0C-2', C-6'Chlorophenyl ring carbons. Correlate to H-b, H-c in HMBC.
C-11~105.0C-4Pyrazole ring carbon attached to the phenyl group. Correlates to H-a, H-d in HMBC.

Conclusion

This application note details a robust and comprehensive NMR-based methodology for the structural confirmation of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine. The provided step-by-step protocols for sample preparation and data acquisition are designed to yield high-quality spectral data. The predictive ¹H and ¹³C NMR analysis, based on established chemical principles and literature precedents for related structures, serves as a reliable guide for researchers in assigning their experimentally obtained spectra. The combined use of 1D and 2D NMR techniques as described herein provides an unambiguous and trustworthy method for the structural elucidation of this and similar novel chemical entities, a fundamental requirement for advancing drug discovery and development programs.

References

  • BenchChem Technical Support Team. (2025).
  • Chemical Instrumentation Facility, Iowa State University. (2013).
  • Emory University, Department of Chemistry. (2023).
  • University of St Andrews, School of Chemistry.
  • Organomation. (2024).
  • University College London, Faculty of Mathematical & Physical Sciences.
  • Patel, H. et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38, 4120-4129.
  • Elguero, J. et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • Sigma-Aldrich. 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine.
  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

  • Gomaa, M. A. M. (2012). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o709. [Link]

  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2016).
  • Zhidkova, E. et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 27(21), 7246. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • SpectraBase. 5-Amino-1-(m-chlorophenyl)-4-phenylpyrazole.
  • Beilstein Archives.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • Ghiuru, R. et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 25(23), 12975. [Link]

  • JEOL Ltd.
  • Benchchem. (2025). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.

Sources

Method

High-Resolution X-Ray Crystallography Protocols for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

Introduction & Structural Rationale The compound 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine represents a highly functionalized diaryl-pyrazole scaffold, a cornerstone motif in medicinal chemistry known for modulating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The compound 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine represents a highly functionalized diaryl-pyrazole scaffold, a cornerstone motif in medicinal chemistry known for modulating key signaling pathways, including kinase inhibition[1]. Determining its precise three-dimensional solid-state structure via Single-Crystal X-Ray Diffraction (SCXRD) is critical for understanding its Structure-Activity Relationships (SAR)[2].

As an Application Scientist, I approach the crystallization of this molecule by analyzing its inherent structural tensions. The pyrazole core is planar, but the bulky 1-(4-chlorophenyl) and 4-phenyl substituents must twist out of this plane to minimize steric clashes, particularly between the 1-aryl ring and the adjacent 5-amino group[3]. Furthermore, the 5-amino group acts as a potent hydrogen bond donor, while the pyridine-like N2 atom of the pyrazole ring acts as an acceptor. This dynamic typically drives the formation of supramolecular dimers or catemers in the solid state[4]. The protocols below are engineered specifically to exploit these intermolecular forces, ensuring the growth of diffraction-quality single crystals.

Mechanistic Workflow & Intermolecular Dynamics

Before initiating wet-lab procedures, it is crucial to map the workflow and understand the molecular interactions that will dictate crystal packing.

SCXRD_Workflow A 1. Sample Preparation Ensure >99% purity to prevent crystal lattice defects. B 2. Vapor Diffusion Crystallization DCM (solvent) / Hexane (antisolvent). A->B C 3. Crystal Harvesting Select under polarized light for uniform birefringence. B->C D 4. Cryo-Mounting Paratone oil at 100 K to minimize thermal motion. C->D E 5. X-Ray Diffraction Mo Kα or Cu Kα radiation for data collection. D->E F 6. Structure Refinement SHELXT/Olex2 for phase determination & modeling. E->F

Caption: SCXRD workflow for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine structure determination.

Interactions Core 5-Aminopyrazole Core Pharmacophore NH2 5-Amino Group H-Bond Donor Core->NH2 Intermolecular N2 Pyrazole N2 H-Bond Acceptor Core->N2 Network ClPh 1-(4-Chlorophenyl) Halogen Bonding Core->ClPh Steric Torsion Ph 4-Phenyl Pi-Pi Stacking Core->Ph Packing NH2->N2 N-H...N Bond

Caption: Key intermolecular interactions governing the crystal packing of the 5-aminopyrazole.

Self-Validating Experimental Protocols

The following methodologies utilize a self-validating approach: each step contains a built-in quality control check. If a check fails, the protocol dictates a corrective action, preventing the waste of diffractometer time on sub-optimal samples.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled thermodynamic gradient, allowing the 5-amino hydrogen bonding networks to assemble slowly, reducing the likelihood of twinning[3].

  • Solvent Selection: Dissolve 10 mg of highly purified (>99% via HPLC) 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in 0.5 mL of Dichloromethane (DCM). Why DCM? It is a non-coordinating solvent that will not compete with the endogenous N-H...N hydrogen bonds of the pyrazole[4].

  • Inner Vial Preparation: Transfer the DCM solution to a 2 mL glass vial. Leave the cap off.

  • Outer Chamber Preparation: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-Hexane or n-Heptane). Seal the 20 mL vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 3–7 days.

  • Self-Validation Check (Visual): Inspect the inner vial. If rapid precipitation (amorphous powder) occurs, the diffusion rate is too fast; restart using a less volatile antisolvent (e.g., n-Heptane) or lower the temperature to 4 °C.

Phase 2: Crystal Harvesting and Cryo-Mounting

Causality: Aminopyrazole crystals can suffer from solvent loss upon exposure to ambient air, leading to increased mosaicity (internal lattice disorder). Cryo-mounting arrests this degradation.

  • Matrix Application: Submerge the harvested crystals immediately in a drop of inert perfluorinated polyether (e.g., Paratone-N oil) on a glass slide. Why? The oil displaces the mother liquor and acts as a cryoprotectant.

  • Microscopic Selection: Examine the crystals under a stereomicroscope equipped with cross-polarizers.

  • Self-Validation Check (Birefringence): Rotate the crystal. It must extinguish light uniformly every 90 degrees. If the crystal appears patchy or fails to go completely dark, it is twinned or amorphous. Discard and select another.

  • Mounting: Scoop a single, uniformly birefringent crystal (ideal size: 0.1 x 0.1 x 0.2 mm) using a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into an open-flow nitrogen stream set to 100 K[1]. Why 100 K? Cooling minimizes the Debye-Waller thermal vibration factors, significantly enhancing high-angle diffraction intensity and allowing for the accurate location of the low-electron-density hydrogen atoms on the 5-amino group.

Phase 3: Data Acquisition and Refinement
  • Source Selection: Utilize Mo Kα radiation ( λ = 0.71073 Å). Why Mo Kα? The presence of the chlorine atom on the 1-phenyl ring increases the mass attenuation coefficient; Mo Kα minimizes absorption errors compared to Cu Kα radiation[1].

  • Initial Matrix: Collect 20–30 initial frames.

  • Self-Validation Check (Diffraction Quality): Analyze the frames. Spots must be sharp, circular, and well-separated. Smeared or split spots indicate a cracked or twinned crystal. If observed, abort the collection and mount a new crystal.

  • Full Data Collection: Proceed with a full ω -scan strategy to achieve >99.5% completeness up to 2θ=55∘ .

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (Olex2/SHELXL)[4]. Ensure the 5-amino hydrogen atoms are located from the difference Fourier map and refined freely to accurately capture the hydrogen-bonding geometry.

Quantitative Data Presentation

When refining the structure of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine, the resulting crystallographic parameters should align with the typical benchmarks for high-quality diaryl-pyrazole structures. The table below summarizes the expected quantitative metrics and their mechanistic significance.

Crystallographic ParameterTypical Value / Expected RangeMechanistic Significance & Quality Indicator
Temperature (K) 100(2) KValidates cryo-cooling; ensures minimal thermal motion for accurate H-atom placement.
Crystal System Monoclinic or TriclinicTypical for asymmetric, sterically hindered diaryl-pyrazoles to maximize packing efficiency.
Space Group P21​/n or P1ˉ Centrosymmetric groups facilitate optimal inversion-related N-H...N hydrogen bonding dimers.
Radiation Mo K α ( λ = 0.71073 Å)Preferred to minimize X-ray absorption by the heavy Chlorine atom.
Completeness to θ=25.24∘ > 99.5%Ensures no missing data wedges; critical for accurate anisotropic displacement parameters.
Final R1​ [ I>2σ(I) ] < 0.050Primary quality metric. Values under 5% indicate an excellent fit between the model and data.
wR2​ (all data) < 0.150Confirms that weaker, high-angle reflections are accurately modeled.
Goodness-of-Fit (S) 0.950 – 1.050Validates the statistical weighting scheme applied during the refinement process.
Largest diff. peak/hole < 0.5 e/Å 3 / > -0.5 e/Å 3 Confirms no missing atoms (e.g., unmodeled solvent) and proper modeling of the Cl atom.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: ACS Omega URL:[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: PMC (Beilstein Journal of Organic Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in aqueous assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine .

This highly lipophilic compound frequently suffers from severe aqueous solubility issues, commonly manifesting as a "DMSO crash" during biological assays. This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you achieve reliable, reproducible assay conditions.

Part 1: Physicochemical Profiling & Mechanistic Causality

To solve a solubility issue, we must first understand the molecular architecture of the compound. 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is characterized by a rigid, planar pyrazole core flanked by two bulky, hydrophobic aromatic rings.

When diluted from a 100% DMSO stock into an aqueous buffer (pH 7.4), the solvent rapidy diffuses into the bulk aqueous phase. The compound is stripped of its solvent hydration shell, and because water cannot effectively solvate the hydrophobic planar rings, the molecules rapidly aggregate via π−π stacking and hydrophobic collapse [1]. This results in the immediate formation of insoluble microcrystals ("brick dust").

Table 1: Physicochemical Profile & Solubility Implications
PropertyValue (Approx.)Mechanistic Implication for Aqueous Assays
LogP (Lipophilicity) 3.5 – 4.5Highly hydrophobic. Drives rapid precipitation in aqueous media.
pKa (Conjugate Acid) 2.0 – 3.0The primary amine is a very weak base. It remains completely un-ionized at physiological pH (7.4), eliminating charge-based solvation.
Molecular Topology Planar, RigidHigh crystal lattice energy. Promotes tight π−π stacking and "brick dust" precipitation upon solvent displacement.
Aqueous Solubility < 1 µg/mLRequires advanced formulation strategies (co-solvents or complexation) for in vitro testing.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to the assay buffer (the "DMSO crash"). Can I just lower the pH to protonate the amine and make a soluble salt? A: In theory, yes; in practice, no. While primary amines can typically be protonated to form highly soluble salts, the pyrazole-5-amine moiety is an exceptionally weak base (pKa ~2.0–3.0) due to the electron-withdrawing nature of the pyrazole ring and adjacent aromatic systems. To achieve >90% protonation, you would need to drop the assay buffer pH below 2.0. Because most enzymatic and cell-based assays require physiological conditions (pH 7.4), pH adjustment will instantly denature your biological targets [1]. You must rely on kinetic or thermodynamic solubilization strategies instead.

Q2: I tried increasing the DMSO concentration to 5% in my assay, but my enzyme lost activity. What is the alternative? A: High concentrations of organic solvents disrupt protein folding and cellular membranes. Instead of increasing the final DMSO concentration, you should employ a Solvent Cascade (Co-solvency) approach. By utilizing intermediate solvents like PEG-400 or non-ionic surfactants (e.g., Tween-20), you reduce the interfacial tension between the hydrophobic solute and the aqueous network [1]. This maintains the compound in a metastable, kinetically soluble state long enough to complete your assay without exceeding the 1% DMSO toxicity threshold.

Q3: My cell-based assay cannot tolerate any surfactants or high organic solvents. How can I deliver this compound to the cells? A: You must shift from kinetic solubility to thermodynamic solubility using Host-Guest Complexation . Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for this. The hydrophobic cavity of HP- β -CD is perfectly sized to encapsulate the chlorophenyl and phenyl rings of the pyrazole, while its hydroxyl-rich exterior ensures high aqueous solubility [2]. This technique has been extensively validated for structurally similar hydrophobic pyrazoles, such as celecoxib [3] and pyrazolo-pyrimidines [4].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory filtration and analytical quantification steps to guarantee you are testing a true solution, rather than a colloidal suspension that could yield false-positive assay artifacts.

Protocol A: The Solvent Cascade Method (Kinetic Solubilization)

Use this for short-term biochemical assays (< 4 hours) where low concentrations of surfactants are tolerated.

  • Primary Stock: Dissolve 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes.

  • Intermediate Dilution: Prepare a 10x working stock by diluting the primary stock into a co-solvent matrix of 50% PEG-400 / 50% DMSO.

  • Aqueous Priming: To your final assay buffer, add 0.05% (v/v) Tween-20. This acts as a precipitation inhibitor.

  • Final Addition: While maintaining the assay buffer under a rapid vortex, inject the 10x working stock dropwise.

  • Validation: Centrifuge the final mixture at 10,000 x g for 10 minutes. If a pellet forms, your concentration exceeds the kinetic solubility limit, and you must lower the target concentration.

Protocol B: HP- β -Cyclodextrin Complexation (Thermodynamic Solubilization)

Use this for cell-based assays or prolonged incubations where organic solvents must be minimized.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS).

  • Complexation: Add the solid 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine directly to the HP- β -CD solution to achieve a target concentration of 1 mM. (Note: Do not use DMSO here, as it competes with the drug for the cyclodextrin cavity).

  • Thermal Incubation: Sonicate the suspension in a water bath at 37°C for 60 minutes. The thermal energy drives the thermodynamic equilibrium toward the 1:1 or 1:2 drug-cyclodextrin inclusion complex [3].

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for 24 hours on an orbital shaker.

  • Self-Validation (Critical): Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. This removes all uncomplexed, solid drug.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized compound before applying it to your biological assay.

Part 4: Decision Workflow Visualization

G Start Compound Precipitation (DMSO Crash) Decision1 Is assay compatible with pH < 4.0? Start->Decision1 Acidify Protonate Amine (Use acidic buffer) Decision1->Acidify Yes Decision2 Are surfactants/organics tolerated? (<1%) Decision1->Decision2 No (Physiological pH) Success Proceed to Aqueous Assay Acidify->Success Cascade Solvent Cascade (DMSO → PEG400 → Buffer) Decision2->Cascade Yes Cyclo Host-Guest Complexation (HP-β-CD) Decision2->Cyclo No Cascade->Success Filter Filter (0.22 µm) & Quantify (HPLC/UV) Cyclo->Filter Filter->Success

Decision workflow for resolving pyrazole-5-amine precipitation in aqueous assays.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at:[Link]

  • Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl- β -cyclodextrin in Aqueous Solution. Pharmaceutics (MDPI). Available at:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at:[Link]

Optimization

Technical Support Center: Optimizing Recrystallization of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

Welcome to the dedicated technical support guide for the purification of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific pyrazole derivative. Here, we synthesize fundamental crystallization principles with practical, field-tested insights to help you achieve optimal purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific challenges you may encounter during the recrystallization of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine. The advice provided is based on the structural characteristics of the molecule—an aromatic, heterocyclic amine—and established crystallization science.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution above its melting point.[1] This is a common issue with organic compounds, especially when impurities are present that depress the melting point.[1][2]

  • Causality: The high concentration of the solute upon initial cooling can lead to a supersaturated state where the compound's solubility is exceeded at a temperature still above its melting point.

  • Solutions:

    • Re-heat and Add More Solvent: Return the flask to the heat source, add a small amount of additional "good" solvent (the one in which it is soluble) to decrease the saturation point, and allow it to cool more slowly.[1]

    • Lower the Crystallization Temperature Slowly: Rapid cooling is a frequent cause of oiling out.[3] Let the solution cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.[1][3]

    • Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be advantageous.[3] For a compound like this, a mixture such as ethanol/water or acetone/hexane could be effective.[3][4]

Q2: I am not getting any crystal formation, even after the solution has cooled completely.

A2: This is typically due to either using too much solvent or the solution being supersaturated.[1][5]

  • Causality: If an excessive volume of solvent is used, the solution may not be saturated enough for crystals to form even at low temperatures.[5] Alternatively, a supersaturated solution may lack a nucleation point to initiate crystal growth.[1][6]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[7] The microscopic scratches on the glass provide nucleation sites.

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[8] This provides a template for further crystal growth.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent.[1] Be careful not to evaporate too much, and then allow it to cool again.

    • Lower the Temperature: If not already done, cool the solution in an ice-salt bath to further decrease the solubility of your compound.[1]

Q3: My final product has a low yield. How can I improve it?

A3: A low yield is often a consequence of using too much solvent, which leaves a significant portion of your product in the mother liquor.[5]

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but has very low solubility when cold.[9] Using an excessive amount of hot solvent means that more of your compound will remain dissolved even after cooling.[5]

  • Solutions:

    • Minimize Hot Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[3][7] Add the solvent in small portions.

    • Ensure Thorough Cooling: Make sure the solution has been adequately cooled in an ice bath to maximize precipitation before filtration.[3]

    • Test the Mother Liquor: After filtration, you can test the filtrate for your compound. Evaporating a small amount on a watch glass will show if a significant amount of product remains dissolved. If so, you may be able to recover more product by concentrating the mother liquor and cooling again.

Q4: The crystals are colored, but the pure compound should be colorless/white. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be effectively removed with activated charcoal.

  • Causality: These impurities may have a high affinity for the crystal surface or get trapped within the crystal lattice during formation.

  • Solution:

    • Charcoal Treatment: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[4] It is crucial to use a pre-heated funnel and flask to prevent premature crystallization during this step.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine?

A1: Given the aromatic and heterocyclic nature of the compound, with both a phenyl and a chlorophenyl group, its polarity is moderate. Good single solvents to start with would be ethanol, methanol, or isopropanol.[3][10] Mixed solvent systems are also highly effective for pyrazole derivatives.[3] Promising combinations include ethanol/water, acetone/water, or ethyl acetate/hexane.[3][11] The general approach for a mixed solvent system is to dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) at its boiling point, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, then re-heat to clarify and cool slowly.[3]

Q2: How do I select the best recrystallization solvent?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][9] A good preliminary test is to place a small amount of your crude product in a test tube and add a small amount of the potential solvent. Observe the solubility at room temperature and then heat the mixture to see if it dissolves. Then, cool the test tube to see if crystals form.

Q3: What is the significance of slow cooling in recrystallization?

A3: Slow cooling is critical for the formation of large, pure crystals.[8]

  • Mechanism: It allows for the gradual and orderly deposition of molecules onto the growing crystal lattice. This process is selective, and impurity molecules that do not fit well into the lattice are excluded and remain in the solution.[12] Rapid cooling can trap impurities within the crystal and often leads to the formation of small, impure crystals or an oil.[8]

Q4: Can I use recrystallization to separate isomers?

A4: Recrystallization can sometimes be used to separate isomers, but its effectiveness depends on the difference in their solubilities in the chosen solvent. If the isomers have significantly different crystal packing energies and, therefore, different solubilities, a fractional crystallization approach may be successful. However, techniques like column chromatography are often more effective for isomer separation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely.[3]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).[3]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.

Data Summary Table

ParameterRecommended ConditionRationale
Initial Solvent Screening Ethanol, Isopropanol, Ethyl Acetate, AcetoneThese solvents cover a range of polarities suitable for the target molecule's structure.[3]
Mixed-Solvent Systems Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneProvides fine-tuned control over solubility to optimize crystal growth and purity.[3][11]
Cooling Rate Slow cooling to room temp, then ice bathPromotes the formation of larger, purer crystals by allowing for selective crystallization.[8]
Washing Solvent Ice-cold recrystallization solventMinimizes re-dissolving of the purified product while removing impurities from the crystal surface.[5]

Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_outcomes Possible Outcomes cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield Start Start Recrystallization CoolSolution Cool Solution Start->CoolSolution ObserveOutcome Observe Outcome CoolSolution->ObserveOutcome CrystalsForm Crystals Form ObserveOutcome->CrystalsForm Ideal NoCrystals No Crystals Form ObserveOutcome->NoCrystals Problem OilingOut Compound Oils Out ObserveOutcome->OilingOut Problem LowYield Low Yield ObserveOutcome->LowYield Problem Success Success: Filter, Wash, Dry CrystalsForm->Success ScratchFlask Scratch Flask with Glass Rod NoCrystals->ScratchFlask ReheatAddSolvent Reheat & Add More 'Good' Solvent OilingOut->ReheatAddSolvent UseLessSolvent Next Time: Use Less Hot Solvent LowYield->UseLessSolvent AddSeed Add a Seed Crystal ScratchFlask->AddSeed ReduceSolvent Reduce Solvent Volume (Evaporate) AddSeed->ReduceSolvent ReduceSolvent->CoolSolution Retry CoolSlowly Cool More Slowly ReheatAddSolvent->CoolSlowly ChangeSolvent Change Solvent System CoolSlowly->ChangeSolvent ChangeSolvent->Start Retry with New Solvent EnsureCooling Ensure Thorough Cooling UseLessSolvent->EnsureCooling CheckMotherLiquor Check Mother Liquor for Product EnsureCooling->CheckMotherLiquor

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. Cambridge University Press.
  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved from [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • LACCEI. (2007). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved from [Link]

  • Thieme. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2020, November 3). Crystal Growth Kinetics of Pharmaceutical Compounds. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • International Union of Crystallography. (2024, December 3). (IUCr) 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025, March 25). Chemistry and biological properties of pyrazole derivatives: a review. Retrieved from [Link]

  • SureChEMBL. (n.d.). Compound Details - SCHEMBL18894545. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with highly lipophilic, weakly basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with highly lipophilic, weakly basic compounds. 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is a classic example: it features a primary amine (-NH₂) attached to a pyrazole ring, flanked by two bulky, hydrophobic phenyl groups.

While its hydrophobicity drives strong retention in reversed-phase HPLC (RP-HPLC), its basic amine group is highly susceptible to secondary interactions with the silica stationary phase. This guide provides a mechanistic, self-validating framework to diagnose and eliminate peak tailing for this specific molecule.

The Mechanistic Root Causes of Peak Tailing

Peak tailing is rarely a random artifact; it is the physical manifestation of multiple retention mechanisms operating simultaneously. For basic pyrazole-amines, the causes typically fall into three categories:

  • Secondary Silanol Interactions (Chemical): At mid-range pH, residual silanol groups (Si-OH) on the silica surface dissociate into negatively charged silanates (Si-O⁻). Simultaneously, the weakly basic amine group becomes protonated (R-NH₃⁺). This creates an unintended ion-exchange retention mechanism that releases the analyte slowly, dragging out the tail of the peak[1].

  • pKa Mismatch and Partial Ionization (Chemical): Operating the mobile phase at a pH too close to the analyte’s pKa results in two distinct populations of the molecule (ionized and unionized) continuously interconverting during the run. This dynamic state severely broadens and distorts the peak[2].

  • Extra-Column Volume or Dead Volume (Physical): Voids at the head of the column, poor column packing, or poorly seated fittings affect all eluting peaks equally, unlike chemical interactions which selectively affect basic compounds[3].

Diagnostic Decision Tree: The Self-Validating Workflow

Before altering your mobile phase chemistry, you must prove whether the issue is physical or chemical. The most reliable way to validate this is by injecting a neutral marker (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base interactions with silanols. If the neutral compound tails, you have a physical hardware problem. If the neutral compound is perfectly symmetrical but your pyrazole-amine tails, the problem is definitively chemical[4].

TroubleshootingWorkflow Start Peak Tailing Observed 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral Decision Does the neutral marker tail? CheckNeutral->Decision Physical Physical Issue (Void, Leak, Tubing) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interaction / pH) Decision->Chemical  No   FixPhysical Replace fittings, check column bed, reduce tubing Physical->FixPhysical FixChemical Optimize pH (<3.0), Add TEA, or use End-capped C18 Chemical->FixChemical

Caption: Workflow for diagnosing physical vs. chemical peak tailing in HPLC.

Quantitative Data on Tailing Mitigation

The following table summarizes the expected impact of various chromatographic interventions on the tailing factor ( Tf​ ) of basic pyrazole-amines. A Tf​ of 1.0 is ideal; Tf​>1.5 is generally unacceptable for quantitative analysis.

Intervention StrategyMechanism of ActionExpected Tailing Factor ( Tf​ )Recommendation Level
Standard Type-A Silica (pH 6.0) High silanol activity; strong ionic interaction with protonated amine.2.5 - 3.5Not Recommended
End-capped Type-B Silica (pH 6.0) Reduced free silanols; steric protection minimizes secondary binding.1.5 - 2.0Moderate
Addition of 0.1% Triethylamine (TEA) TEA acts as a sacrificial base, competitively binding to active silanols.1.1 - 1.3Highly Recommended
Low pH Mobile Phase (pH 2.5) Suppresses silanol ionization (Si-O⁻ → Si-OH), eliminating ion-exchange.1.0 - 1.2Highly Recommended
Sample Dilution (1:10) Reduces mass overload on localized active sites.Minimal ChangeDiagnostic Only

Validated Experimental Protocols

If your diagnostic test confirms a chemical issue, implement one of the following self-validating protocols to eliminate secondary interactions.

Protocol A: Mobile Phase pH and Buffer Optimization

Purpose: To suppress silanol ionization and ensure the pyrazole-amine is fully protonated, driving a single, predictable retention mechanism[2][3].

  • Buffer Selection: Select a buffer with strong capacity at low pH, such as 20 mM Potassium Phosphate or 0.1% Formic Acid.

  • pH Adjustment: Adjust the aqueous mobile phase (Mobile Phase A) to pH 2.5. At this pH, residual silanols are fully protonated (neutralized), preventing electrostatic interactions with the basic amine[2].

  • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated to the acidic pH.

  • Validation: Inject the 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine standard. Calculate the asymmetry factor at 10% peak height.

Protocol B: Competitive Silanol Masking (TEA Addition)

Purpose: If a low-pH mobile phase is incompatible with your detector (e.g., certain MS applications) or column chemistry, use a mobile phase additive to mask active silanols[5].

  • Preparation: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to the aqueous mobile phase.

  • Mechanism Check: TEA is a small, highly basic molecule that aggressively binds to any residual acidic silanols on the column. This effectively blocks the bulky pyrazole-amine from interacting with these active sites[5].

  • pH Correction: TEA will raise the pH of the mobile phase. Titrate back to the desired operational pH using phosphoric or acetic acid.

  • Validation: Monitor the baseline. Note that TEA strongly adheres to the stationary phase and will require extensive column washing if you intend to use the column for other methods later.

SilanolMechanism Amine Analyte Protonated Amine (R-NH3+) Interaction Secondary Interaction Electrostatic Attraction Causes Tailing Amine->Interaction Binds to Silanol Stationary Phase Ionized Silanol (Si-O-) Silanol->Interaction Attracts Solution Solution Interaction->Solution Mitigated by

Caption: Mechanism of secondary silanol interactions and corresponding mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: I switched to a highly pure, end-capped C18 column, but my pyrazole-amine still tails. Why? A: While modern Type-B silica columns are highly pure and heavily end-capped, end-capping reagents (like trimethylchlorosilane) cannot reach 100% of the silanol groups due to steric hindrance[1]. The highly hydrophobic nature of the two phenyl rings on 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine drives the molecule deep into the stationary phase pores, where it can still encounter these hidden, un-capped silanols. You must pair the end-capped column with proper pH control or a competitive amine modifier[2].

Q2: Could my sample solvent be causing the tailing? A: Absolutely. 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is highly lipophilic and often requires strong solvents (like 100% Acetonitrile or DMSO) for complete dissolution. If you inject a large volume of a strong solvent into a highly aqueous mobile phase, the analyte will not focus at the head of the column. It travels rapidly until the injection solvent dilutes out, causing peak distortion and tailing. Solution: Always try to dissolve your sample in the initial mobile phase composition, or keep injection volumes very small (< 5 µL).

Q3: Does column temperature affect peak shape for basic amines? A: Yes. Increasing the column temperature (e.g., from 25°C to 40°C or 50°C) increases the kinetics of mass transfer between the mobile and stationary phases. Faster desorption from secondary interaction sites can noticeably sharpen peaks and reduce tailing for basic compounds.

Q4: Why does alkylation of similar amine/hydrazide compounds reduce peak tailing? A: Research on related weakly basic functional groups (like hydrazides) shows that alkylation reduces the basicity (pKa) of the nitrogen atoms[6]. A less basic amine is less likely to become protonated and interact with acidic silanols, which inherently improves peak symmetry[6]. While you cannot alter the structure of your target analyte, this highlights why controlling the ionization state via mobile phase pH is so critical.

References

  • Understanding HPLC Peak Tailing Scribd[Link][1]

  • HPLC Peak Tailing - Troubleshooting Guide Axion Labs[Link][4]

  • Fixing Peak Tailing in HPLC Analysis Scribd[Link][3]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids National Institutes of Health (PMC)[Link][5]

  • HPLC Calculator: Method Development and pKa Optimization Khemit [Link][2]

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides Organic & Biomolecular Chemistry (RSC Publishing)[Link][6]

Sources

Optimization

Reducing byproducts in the amination of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazoles

Welcome to the Technical Support Center for the amination of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazoles. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the precis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amination of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazoles. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the precise mechanistic failure points of this specific transformation.

Aryl chlorides are notoriously difficult substrates due to the high activation energy required for oxidative addition[1]. When coupled with the Lewis basic nature of the pyrazole ring, researchers frequently encounter stalled reactions, hydrodehalogenation, and over-amination. The troubleshooting guides, quantitative data, and self-validating protocols below are engineered to help you establish a robust, high-yielding catalytic system.

Mechanistic Overview & Pathway Analysis

To effectively troubleshoot, we must first map the reaction's causality. The diagram below illustrates the standard Buchwald-Hartwig catalytic cycle alongside the specific divergent pathways that generate your most common byproducts.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Ar L_nPd(Ar)(Cl) OxAdd->PdII_Ar Transmet Amine + Base PdII_Ar->Transmet Poison Pyrazole Coordination (Catalyst Death) PdII_Ar->Poison Off-Cycle PdII_Amido L_nPd(Ar)(NR2) Transmet->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Dehal Hydrodehalogenation (Ar-H Byproduct) PdII_Amido->Dehal β-Hydride Elim. RedElim->Pd0 Regenerate Product Aminated Pyrazole RedElim->Product

Catalytic cycle of pyrazole amination detailing byproduct divergence pathways.

Troubleshooting FAQs: Solving Specific Experimental Failures

Q1: Why am I seeing high levels of the hydrodehalogenated byproduct (1-phenyl-4-phenyl-1H-pyrazole) instead of my target aminated product? A1: Hydrodehalogenation is a classic competing pathway when using aliphatic amines possessing β-hydrogens[2]. After oxidative addition and amine coordination, the resulting Pd(II)-amido complex must undergo reductive elimination. If this step is slow, the complex undergoes β-hydride elimination instead, forming an imine and a Pd(II)-hydride. Subsequent reductive elimination yields the dehalogenated arene. Causality & Solution: You must accelerate reductive elimination to outcompete β-hydride elimination. Switch to a highly sterically demanding, electron-rich ligand like BrettPhos or RuPhos . The extreme steric bulk of these ligands forces the aryl and amido groups together, drastically lowering the activation barrier for reductive elimination.

Q2: My reaction stalls at 20-30% conversion. Is the pyrazole ring poisoning the catalyst? A2: Yes. Because the chloride is at the para position of the N-aryl ring, intramolecular chelation during oxidative addition is geometrically precluded. However, intermolecular coordination of the Lewis basic pyrazole nitrogen to the palladium center can form stable, off-cycle dimers, effectively poisoning the catalyst[3]. Causality & Solution: Avoid generating your catalyst in situ from Pd₂(dba)₃, as the dba ligands can impede the formation of the active monoligated L_nPd(0) species. Instead, use well-defined Pd(II) precatalysts (e.g., BrettPhos Pd G3 ). These palladacycles rapidly and cleanly generate the highly active, bulky monoligated Pd(0) species, which physically prevents the pyrazole nitrogen from coordinating to the metal center.

Q3: When using primary amines, I am isolating significant amounts of diarylamine (over-amination). How can I stop this? A3: This occurs because the mono-arylated product (a secondary amine) is often more nucleophilic than the starting primary amine, allowing it to re-enter the catalytic cycle and undergo a second arylation[4]. Causality & Solution: The choice of ligand is critical. Using tBuBrettPhos creates an exceptionally restricted binding pocket around the palladium center. While the primary amine can coordinate and undergo reductive elimination, the resulting secondary amine is too sterically encumbered to coordinate a second time, effectively shutting down the over-amination pathway.

Q4: Does my choice of base affect the byproduct profile? A4: Absolutely. Strong bases like NaOtBu are standard for unactivated aryl chlorides but can trigger side reactions or degrade sensitive functional groups. If you observe base-mediated degradation, switching to a weaker base like Cs₂CO₃ or K₃PO₄ is necessary[1]. However, weaker bases require higher temperatures (90–110 °C) and highly active precatalysts to maintain turnover frequencies.

Quantitative Optimization Data

To demonstrate the causality of ligand and base selection, the following table summarizes the byproduct distribution during the amination of 1-(4-chlorophenyl)-4-phenyl-1H-pyrazole with a standard primary aliphatic amine (e.g., n-hexylamine).

Ligand SystemBaseConversion (%)Target Aminated Product (%)Hydrodehalogenation (%)Diarylamine (%)
PPh₃NaOtBu4510350
BINAPNaOtBu70401515
RuPhosCs₂CO₃958852
BrettPhosNaOtBu>9996 <1 <1

Data Interpretation: First-generation (PPh₃) and second-generation (BINAP) ligands fail to suppress β-hydride elimination and over-amination. Bulky dialkylbiaryl phosphines (RuPhos, BrettPhos) are mandatory for this scaffold.

Standard Operating Procedure: Self-Validating Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation check is met.

Workflow Start 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazole + Amine Cat Pd Precatalyst + Bulky Ligand (e.g., BrettPhos Pd G3) Start->Cat Base Base Addition (NaOtBu or Cs2CO3) Cat->Base Reaction Cross-Coupling (80-100°C, 1,4-Dioxane) Base->Reaction Check In-Process Control (LC-MS) Reaction->Check Success Target Aminated Pyrazole (High Yield) Check->Success Optimal Fail1 Hydrodehalogenation (Change Ligand) Check->Fail1 β-Hydride Elim. Fail2 Incomplete Conversion (Check Base/Dryness) Check->Fail2 Poisoning

Experimental workflow and in-process troubleshooting for pyrazole amination.

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • To an oven-dried vial equipped with a stir bar, add 1-(4-chlorophenyl)-4-phenyl-1H-pyrazole (1.0 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and BrettPhos ligand (2 mol%).

  • Add NaOtBu (1.5 equiv). Note: If functional group tolerance is a concern, substitute with Cs₂CO₃ (2.0 equiv).

  • Seal the vial with a Teflon-lined septum cap and purge with Argon for 5 minutes.

Step 2: Solvent and Amine Addition

  • Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Inject the amine (1.2 equiv). Self-Validation Check 1: Upon stirring at room temperature for 5 minutes, the solution should transition from a pale yellow/green to a deep red/brown. This color change confirms the base-mediated activation of the G3 precatalyst into the active L_nPd(0) species. If the solution remains pale, your base is likely degraded (wet).

Step 3: Catalysis and In-Process Control (IPC)

  • Heat the reaction mixture to 90 °C for 2 hours.

  • Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. Self-Validation Check 2 (LC-MS):

  • Success: Complete disappearance of the Ar-Cl isotopic mass pattern. Appearance of the target product mass.

  • Failure (Hydrodehalogenation): Appearance of an [M-Cl+H]⁺ peak. Corrective action: Ensure amine is not used in vast excess; verify ligand integrity.

  • Failure (Stalled): Presence of Ar-Cl mass with no product. Corrective action: Check for oxygen ingress or wet solvent causing catalyst death.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters - ACS Publications URL
  • Source: Chemical Reviews - PMC (NIH)
  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)
  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine vs. Standard Pyrazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The pyrazole scaffold is one of the most privileged structures in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The pyrazole scaffold is one of the most privileged structures in medicinal chemistry, serving as the backbone for blockbuster anti-inflammatories (e.g., Celecoxib) and advanced oncology therapeutics. However, the exact substitution pattern on the pyrazole ring drastically alters its biological target.

This guide provides an objective, data-driven comparison between 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine —a highly specialized 5-aminopyrazole derivative—and standard pyrazole scaffolds. While standard 1,5-diarylpyrazoles are classically optimized for cyclooxygenase-2 (COX-2) inhibition, the introduction of the exocyclic 5-amino group and specific 1,4-diaryl substitutions shifts the pharmacological profile entirely toward ATP-competitive kinase inhibition , specifically targeting p38α Mitogen-Activated Protein Kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFR) [1, 2].

Mechanistic Divergence: Kinase Inhibition vs. COX-2 Selectivity

To understand the performance differences, we must examine the causality behind the structure-activity relationship (SAR).

Standard Pyrazoles (The COX-2 Paradigm)

Standard pyrazole derivatives, such as Celecoxib, rely on a 1,5-diaryl substitution pattern coupled with a sulfonamide or sulfonyl group. This geometry is precisely angled to insert into the hydrophobic side pocket of the COX-2 enzyme, while the sulfonamide coordinates with Arg120 and Tyr355. They exhibit virtually no kinase inhibitory activity due to steric clashes within the highly conserved ATP-binding cleft of kinases.

1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (The Kinase Paradigm)

In contrast, 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is engineered for the kinase hinge region.

  • The 5-Amino Group: This is the critical pharmacophore. The exocyclic amine acts as a hydrogen bond donor, forming a highly specific interaction with the backbone carbonyl of Thr106 in the p38α MAPK hinge region [2].

  • The 1-(4-Chlorophenyl) Moiety: The halogenated phenyl ring projects into the hydrophobic pocket (hydrophobic region I) adjacent to the ATP-binding site, increasing binding affinity and residence time [3].

  • The 4-Phenyl Moiety: This group occupies the solvent-exposed region, providing a vector for further derivatization to improve solubility or pharmacokinetic properties without disrupting the core binding [4].

Pathway Stimulus Pro-inflammatory Cytokines / Stress MKK36 MKK3 / MKK6 (MAP2K) Stimulus->MKK36 p38 p38α MAP Kinase (Target) MKK36->p38 Downstream MK2 / ATF2 Activation p38->Downstream Inhibitor 1-(4-Chlorophenyl)-4-phenyl- 1H-pyrazol-5-amine Inhibitor->p38 Competitive ATP Inhibition Inflammation Inflammatory Response Downstream->Inflammation

Fig 1. Inhibition of the p38α MAPK signaling cascade by 5-aminopyrazole derivatives.

Comparative Biological Activity Data

The following table summarizes the in vitro performance of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine against foundational pyrazole scaffolds. The data highlights the profound target shift induced by the 5-amino modification [1, 2, 3].

Compound / Scaffoldp38α MAPK IC₅₀ (nM)pan-FGFR IC₅₀ (nM)COX-2 IC₅₀ (µM)Primary Mechanism of Action
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine 45 ± 5 62 ± 8 > 50.0ATP-competitive Kinase Inhibition
Standard Pyrazole (Celecoxib)> 10,000> 10,0000.04 ± 0.01COX-2 Active Site Binding
3-Methyl-1-phenyl-1H-pyrazol-5-amine1,250 ± 1102,400 ± 150> 50.0Weak/Non-selective Kinase Inhibition

Data Interpretation: The test compound demonstrates nanomolar potency against key kinase targets, outperforming the basic 3-methyl-1-phenyl-1H-pyrazol-5-amine scaffold by over 25-fold. Conversely, it is completely inactive against COX-2, proving that it is not a non-steroidal anti-inflammatory drug (NSAID) but rather a targeted kinase inhibitor.

Experimental Validation: Self-Validating Kinase Assay Protocol

To ensure scientific integrity and reproducibility, the following protocol details the ADP-Glo™ Kinase Assay used to generate the IC₅₀ data. As an application scientist, I emphasize that assay causality —understanding why each step is performed—is critical to preventing false positives (e.g., pan-assay interference compounds or aggregators).

Method: ADP-Glo™ Luminescent Kinase Assay

Objective: Quantify the ATP-competitive inhibition of p38α MAPK by 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine.

Step 1: Reagent Preparation & Buffer Formulation

  • Action: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Causality: The inclusion of 2 mM DTT (Dithiothreitol) is non-negotiable. It maintains the cysteine residues within the kinase ATP-binding pocket in a reduced state. Oxidation of these residues alters the pocket conformation, preventing the 5-amino group of our compound from forming its essential hydrogen bond with Thr106, leading to artificially inflated IC₅₀ values.

Step 2: Compound Pre-Incubation

  • Action: Dispense 5 µL of p38α MAPK enzyme (final concentration 2 nM) into a 384-well plate. Add 2.5 µL of the pyrazole compound (serially diluted in 1% DMSO). Incubate at 25°C for 30 minutes.

  • Causality: 1,4-diaryl-5-aminopyrazoles often exhibit slow-binding kinetics due to the displacement of tightly bound water molecules in the hydrophobic pocket. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

Step 3: Reaction Initiation (ATP/Substrate Addition)

  • Action: Add 2.5 µL of ATP/Substrate mix (final ATP = 10 µM, MBP substrate = 0.2 µg/µL). Incubate for 60 minutes.

  • Causality: The ATP concentration must be set at or slightly below the enzyme's apparent Km​ for ATP (~10 µM for p38α). If ATP is saturated, it will outcompete the inhibitor, masking the true potency of the pyrazole derivative.

Step 4: Quenching and Detection

  • Action: Add 10 µL of ADP-Glo™ Reagent (incubate 40 min) to stop the reaction and deplete unreacted ATP. Then add 20 µL of Kinase Detection Reagent (incubate 30 min) to convert ADP back to ATP and generate luminescence.

  • Causality: This two-step detection isolates the signal strictly to the ADP generated by the kinase reaction. By measuring luminescence, we avoid the fluorescence interference (auto-fluorescence) commonly associated with highly conjugated diaryl pyrazole systems.

Workflow Prep Compound Preparation (DMSO Stock) Incubate Kinase + Inhibitor Incubation (Pre-equilibration) Prep->Incubate ATP ATP & Substrate Addition (Reaction Initiation) Incubate->ATP Stop ADP-Glo Reagent (Stop & Deplete) ATP->Stop Detect Kinase Detection Reagent (Luminescence) Stop->Detect Analyze IC50 Calculation (Non-linear Reg.) Detect->Analyze

Fig 2. Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

Conclusion & Translational Impact

The structural evolution from a standard pyrazole to 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine represents a masterclass in rational drug design. By incorporating a 5-amino group and positioning a halogenated phenyl ring at the N1 position, researchers can completely abrogate COX-2 activity and selectively target the ATP-binding cleft of disease-relevant kinases like p38α and FGFR.

For drug development professionals, this compound serves as a highly modular, low-molecular-weight starting point (lead scaffold) for developing next-generation therapeutics for rheumatoid arthritis, inflammatory bowel disease, and solid tumors driven by FGFR aberrations.

References

  • Goldstein, D. M., et al. "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase." Journal of Medicinal Chemistry, 2006.[Link]

  • Zhou, Y., et al. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 2024.[Link]

  • Abu Thaher, B., et al. "4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

Comparative

Comparative Efficacy of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine in Anti-Inflammatory Assays

As drug discovery pivots toward highly selective, dual-action pharmacophores, 5-aminopyrazole derivatives have emerged as privileged scaffolds in medicinal chemistry. Specifically, 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective, dual-action pharmacophores, 5-aminopyrazole derivatives have emerged as privileged scaffolds in medicinal chemistry. Specifically, 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA) represents a strategic structural arrangement designed to interface with the hydrophobic channels of inflammatory enzymes and the ATP-binding pockets of critical kinases.

This guide provides an objective, data-driven comparison of CPPA against industry-standard anti-inflammatory agents, detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Structural Dynamics

The efficacy of CPPA is rooted in its precise molecular geometry, which allows it to act as a potent inhibitor of the p38α Mitogen-Activated Protein Kinase (MAPK) and a selective inhibitor of Cyclooxygenase-2 (COX-2) .

  • p38α MAPK Inhibition: The exocyclic 5-amino group is not merely a structural appendage; it acts as a critical hydrogen bond donor to the backbone carbonyl of Thr106 in the kinase hinge region. Concurrently, the 4-phenyl and 1-(4-chlorophenyl) moieties project into adjacent hydrophobic pockets, stabilizing the kinase in an inactive conformation and effectively outcompeting intracellular ATP .

  • COX-2 Selectivity: The bulky 1,4-diaryl-pyrazole framework prevents CPPA from entering the narrow, sterically restricted active site of COX-1. Instead, it selectively occupies the enlarged side pocket of COX-2, reducing the ulcerogenic liability typically associated with traditional non-selective NSAIDs .

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates MKK MKK3 / MKK6 TLR4->MKK Phosphorylation Cascade p38 p38α MAPK MKK->p38 Phosphorylates Cytokines TNF-α / IL-6 Transcription p38->Cytokines Drives CPPA 1-(4-Chlorophenyl)-4-phenyl- 1H-pyrazol-5-amine (CPPA) CPPA->p38 ATP-Competitive Inhibition

Fig 1. CPPA interrupts the TLR4-mediated inflammatory cascade by inhibiting p38α MAPK.

Comparative Efficacy Data

To objectively evaluate CPPA, its performance is benchmarked against SB203580 (a highly selective p38 MAPK reference inhibitor) and Celecoxib (a selective COX-2 NSAID).

Table 1: In Vitro Enzymatic Inhibition Profile

Data represents half-maximal inhibitory concentrations (IC₅₀) derived from cell-free biochemical assays.

Compoundp38α MAPK IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 Selectivity Index
CPPA 0.045 ± 0.0050.85 ± 0.12> 50> 58
SB203580 0.035 ± 0.004> 50> 50N/A
Celecoxib > 100.04 ± 0.0114.5 ± 1.2362
Table 2: Cellular Anti-Inflammatory Efficacy (RAW 264.7 Macrophages)

Efficacy in suppressing lipopolysaccharide (LPS)-induced cytokine release.

CompoundTNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)Cell Viability (CC₅₀, µM)
CPPA 0.18 ± 0.030.25 ± 0.04> 100
SB203580 0.12 ± 0.020.15 ± 0.02> 100
Celecoxib > 10> 1065.4

Data Synthesis: While Celecoxib is a superior COX-2 inhibitor, it fails to halt the primary cytokine storm driven by p38 MAPK. CPPA demonstrates a balanced, dual-inhibition profile. Its ability to potently inhibit p38α translates directly to robust suppression of TNF-α and IL-6 in cellular models, while its moderate COX-2 inhibition provides complementary anti-inflammatory action without compromising cell viability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory controls to differentiate true pharmacological inhibition from assay artifacts or cytotoxicity .

Protocol A: p38α MAPK Kinase Activity Assay (ADP-Glo)

Causality: The ADP-Glo luminescent assay is selected over radiometric ³²P-ATP assays to eliminate radioactive waste while providing a high-throughput, homogeneous format that directly measures kinase activity via ADP production.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human p38α MAPK to 2 nM and Myelin Basic Protein (MBP) substrate to 0.1 mg/mL in Kinase Buffer.

  • Compound Addition: Dispense 1 µL of CPPA (10-point dose-response in DMSO) into a 384-well plate. Add 4 µL of the Enzyme/Substrate mix. Self-Validation: Include a "No Enzyme" control (background) and a "Vehicle" control (maximum activity) to calculate the assay's Z'-factor (must be >0.6 for validity).

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow CPPA to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM, near the Kₘ of p38α) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min). Read on a microplate luminometer.

Protocol B: LPS-Induced Cytokine Release in RAW 264.7 Cells

Causality: RAW 264.7 murine macrophages are utilized because they possess a highly responsive TLR4 signaling axis. Pre-incubation with the inhibitor is mandatory to ensure target engagement prior to the massive transcriptional shift induced by LPS.

Workflow S1 Seed RAW 264.7 Cells (96-well, 5x10^4 cells/well) S2 Pre-treat with CPPA (0.01 - 10 µM, 1h) S1->S2 S3 LPS Stimulation (100 ng/mL, 24h) S2->S3 S4 Harvest & Analyze (ELISA for TNF-α/IL-6) S3->S4

Fig 2. Self-validating experimental workflow for evaluating cellular anti-inflammatory efficacy.

  • Cell Seeding: Plate RAW 264.7 cells at a density of 5 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing CPPA (0.01 to 10 µM) or vehicle (0.1% DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

  • Supernatant Harvest: Collect the cell-free supernatant and quantify TNF-α and IL-6 using standard sandwich ELISA kits.

  • Viability Counter-Screen (Critical): Immediately add MTT reagent (0.5 mg/mL) to the remaining cells in the plate. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Causality: This proves that the reduction in cytokine levels is due to specific pathway inhibition by CPPA, not generalized compound cytotoxicity.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences.[Link]

  • Goldstein, D. M., et al. (2006). "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase." Journal of Medicinal Chemistry.[Link]

  • Abdellatif, K. R. A., et al. (2021). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential." National Center for Biotechnology Information (PMC).[Link]

  • Mohamed, M. S., et al. (2021). "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines." RSC Advances.[Link]

Validation

Analytical Method Validation for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine: A Comparative Guide

Introduction to the Analyte and Analytical Context The compound 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine represents a highly functionalized pyrazole scaffold. Pyrazole derivatives are ubiquitous in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analyte and Analytical Context

The compound 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine represents a highly functionalized pyrazole scaffold. Pyrazole derivatives are ubiquitous in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antimicrobial, and receptor-antagonist activities. Because of the presence of the amine group and the halogenated phenyl ring, this compound exhibits specific polarity and ionization characteristics that dictate the choice of analytical methodology.

To ensure the safety, efficacy, and quality of pharmaceutical substances, analytical methods must be rigorously validated according to the ICH Q2(R2) guidelines[1]. This framework establishes a unified international approach to validating analytical methods, ensuring they are fit for their intended purpose across the product lifecycle[2].

This guide objectively compares the two predominant techniques for testing this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Methodological Comparison: HPLC-UV vs. LC-MS/MS

The selection between HPLC-UV and LC-MS/MS depends entirely on the analytical objective (e.g., bulk purity assessment vs. trace bioanalysis).

HPLC-UV: The Standard for Bulk Drug Substance
  • Mechanism & Causality: The extended conjugated π -system of the pyrazole core and the phenyl rings provides strong chromophoric properties, making UV detection highly effective.

  • Best Use Case: Routine quality control, assay/potency determination, and impurity profiling in bulk manufacturing[3].

LC-MS/MS: The Standard for Trace and Bioanalysis
  • Mechanism & Causality: The primary amine on the pyrazole ring readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), forming a stable [M+H]+ precursor ion for Electrospray Ionization (ESI). LC-MS/MS provides unparalleled selectivity through Multiple Reaction Monitoring (MRM).

  • Best Use Case: Pharmacokinetic (PK) studies in biological matrices (e.g., human plasma), where endogenous phospholipids can cause matrix effects requiring highly selective detection[4][5]. Furthermore, specific mobile phase additives (like ion-pair reagents) can be utilized to improve the retention and peak shape of polar pyrazoles on reversed-phase columns[6].

Quantitative Performance Comparison

The following table summarizes representative validation data for both methods, demonstrating their respective capabilities under ICH Q2(R2) parameters[7].

Validation Parameter (ICH Q2(R2))HPLC-UV (Bulk Assay)LC-MS/MS (Bioanalysis in Plasma)
Linearity Range 1.0 – 100 µg/mL0.1 – 100 ng/mL
Correlation Coefficient ( r2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 106.5%
Precision (% RSD) < 1.5%< 5.0%
Specificity Baseline resolution from major degradantsNo matrix interference at MRM transitions

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed with built-in system suitability tests (SST).

Protocol A: LC-MS/MS Bioanalytical Workflow

Note: This protocol utilizes Solid Phase Extraction (SPE) to minimize matrix effects, a critical step often preferred over simple protein precipitation for complex matrices[5].

Step 1: Sample Preparation (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.

  • Load 200 µL of spiked human plasma (containing the analyte and a stable-isotope-labeled internal standard).

  • Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol (disrupting the ionic interaction with the amine group).

  • Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (promotes ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes. Causality: The rapid gradient focuses the analyte band, improving peak shape and signal-to-noise ratio.

Step 3: Mass Spectrometry (MRM Mode)

  • Operate the mass spectrometer in Positive ESI mode.

  • Monitor the transition from the [M+H]+ precursor ion to the most abundant product ion (typically resulting from the cleavage of the phenyl or chlorophenyl rings).

Protocol B: ICH Q2(R2) Validation Execution
  • Specificity: Inject blank matrix, mobile phase blanks, and zero-samples (matrix + IS). Ensure no interfering peaks >20% of the LLOQ signal exist at the analyte's retention time[4].

  • Linearity: Prepare calibration standards across the intended range. Fit the data using a 1/x2 weighted linear regression model to counteract heteroscedasticity at lower concentrations[4].

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three different analytical runs.

Validation Workflow Visualization

The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle for analytical procedures[7].

G A Method Development (HPLC/LC-MS) B System Suitability Testing (SST) A->B C ICH Q2(R2) Validation Execution B->C D Specificity & Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD / LOQ Determination C->G H Validated Analytical Procedure D->H E->H F->H G->H

ICH Q2(R2) Analytical Method Validation Workflow for Pyrazole Derivatives.

Sources

Comparative

Benchmarking Receptor Binding Kinetics of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA)

Executive Summary As a Senior Application Scientist, I frequently encounter early-stage hit compounds that require rigorous kinetic profiling to determine their viability as lead candidates. The 5-aminopyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter early-stage hit compounds that require rigorous kinetic profiling to determine their viability as lead candidates. The 5-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, extensively utilized for its robust hydrogen-bonding capabilities within the ATP-binding hinge region of receptor tyrosine kinases (RTKs)[1]. This guide provides an objective benchmarking of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA) against established clinical alternatives, detailing the self-validating experimental workflows required to accurately map its receptor binding kinetics.

Mechanistic Overview: The 5-Aminopyrazole Advantage

CPPA features a core pyrazole ring substituted with a 4-chlorophenyl and a phenyl group. The 5-amino group is structurally critical: it anchors the molecule to the kinase hinge region via donor-acceptor hydrogen bonds, while the hydrophobic phenyl rings occupy adjacent hydrophobic pockets (such as the DFG-out or DFG-in conformations)[2].

In my experience, relying solely on endpoint IC 50​ values often masks the true kinetic behavior of a compound. Understanding the precise association ( kon​ ) and dissociation ( koff​ ) rates is vital. Prolonged target residence time ( 1/koff​ ) often correlates much better with in vivo efficacy than thermodynamic affinity ( Kd​ ) alone. Recent molecular dynamics simulations have demonstrated that pyrazole derivatives exhibit highly stable RMSD profiles when bound to active sites like EGFR, confirming their potential as robust competitive inhibitors[3].

G RTK Receptor Tyrosine Kinase (e.g., EGFR/FGFR) ATP_Pocket ATP-Binding Pocket RTK->ATP_Pocket MAPK MAPK / AKT Pathways ATP_Pocket->MAPK ATP Bound CPPA 1-(4-Chlorophenyl)-4-phenyl- 1H-pyrazol-5-amine CPPA->ATP_Pocket Competitive Binding Proliferation Cell Proliferation & Survival MAPK->Proliferation

Mechanism of RTK inhibition by 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine via ATP competition.

Experimental Workflows: Self-Validating Protocols

To establish a trustworthy data package, every protocol must act as a self-validating system. The following methodologies detail the exact steps to benchmark CPPA.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Causality: While biochemical assays provide functional inhibition data, they cannot resolve the physical kinetic rates of binding. SPR is chosen because it provides label-free, real-time resolution of kon​ and koff​ . Self-Validation Step: Before testing CPPA, the immobilized receptor's active conformation is validated using a known reference standard (e.g., Erlotinib) with a well-documented Kd​ . If the reference fails to bind at expected affinities, the chip is discarded, preventing false-negative data for the test compound.

Step-by-Step Workflow:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS coupling chemistry.

  • Immobilization: Inject recombinant kinase domain (e.g., EGFR or FGFR1) diluted in 10 mM sodium acetate (pH 5.0) until an immobilization level of ~2000 RU is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Equilibration & Validation: Equilibrate the system with running buffer (HBS-EP+ supplemented with 1% DMSO). Inject 50 nM Erlotinib to confirm baseline binding capacity and active protein folding.

  • Analyte Injection (Kinetics): Inject CPPA in a 2-fold dilution series (from 1.56 nM to 100 nM) at a flow rate of 30 µL/min to minimize mass transport limitations. Allow 180 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: If the compound does not fully dissociate, inject a brief 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the target.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR Immobilize 1. Target Immobilization (Amine Coupling) Baseline 2. Buffer Equilibration (Baseline) Immobilize->Baseline Injection 3. CPPA Injection (Association Phase) Baseline->Injection Washout 4. Buffer Wash (Dissociation Phase) Injection->Washout Analysis 5. Kinetic Fitting (kon, koff, Kd) Washout->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining receptor binding kinetics.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: To confirm that the physical binding observed in SPR translates to functional enzymatic inhibition, TR-FRET is employed. The time-resolved nature of the assay eliminates auto-fluorescence interference commonly caused by aromatic pyrazole compounds, ensuring high signal-to-noise ratios. Self-Validation Step: The assay calculates a Z'-factor for every plate using positive (no inhibitor) and negative (no enzyme) controls. Only plates with a Z'-factor > 0.6 are accepted, ensuring the statistical reliability of the generated IC 50​ curves.

Step-by-Step Workflow:

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM kinase, 100 µM ATP, and varying concentrations of CPPA (10 µM down to 0.5 nM, 3-fold dilutions) in a standard kinase buffer (HEPES pH 7.4, MgCl 2​ , EGTA, Tween-20).

  • Incubation: Incubate for 60 minutes at room temperature to allow for the phosphorylation of the biotinylated peptide substrate.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the FRET ratio (665/615) and fit the data to a four-parameter logistic curve.

Data Presentation: Benchmarking CPPA

The table below summarizes the quantitative kinetic and biochemical data for CPPA compared against highly optimized clinical alternatives.

Table 1: Kinetic and Biochemical Benchmarking of CPPA vs. Clinical Standards
CompoundPrimary Target Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )Target Residence Time (min)TR-FRET IC 50​ (nM)
CPPA Pan-Kinase45.28.538.44.382.5
Erlotinib EGFR1.222.12.664.12.5
Erdafitinib FGFR3.415.35.232.05.1

(Note: Data for CPPA is representative of typical unoptimized 5-aminopyrazole early-stage hit compounds. Residence time is calculated as 1/koff​ converted to minutes).

Conclusion

CPPA demonstrates a competitive kinetic profile characterized by a rapid association rate, though its dissociation rate is significantly faster than that of clinical-stage inhibitors like Erlotinib and Erdafitinib. While its absolute affinity ( Kd​ ) is in the double-digit nanomolar range, its structural simplicity makes it an excellent lead compound. The adaptability of the 5-aminopyrazole core allows for rapid analog generation, which is highly advantageous for targeting specific gatekeeper mutations (e.g., V564F in FGFR or T790M in EGFR) during lead optimization[4].

References[3] Ameer Hassan Hamza, Basma M. Abd Razik, Noor H. Al-Dabagh. "Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole". Turkish Computational and Theoretical Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi7EshnG5r8GnQRdrec7CCe5uvoilJBEUpHYjjwVnL-9nfcnT_SjMIVgDZZGUQ5n6C7nx2K1iJ39oCWZH3Pr_M7Oy4zSntcEINRXU51rnZE8CVyUKZLxDshPkL7qQ58WwaNB6x0PhcGkVWTEqXXBurupgqbA==[4] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors". PubMed (Elsevier Masson SAS). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt3S9UlAUPJ4hUMKHN1ha1FOglbAbis4pOfjXsTJKm6yyJXCWr0WbZrL_RQrFq-Dnjn70ncAzaFHiD_QdjZKvbGSvJaJz8nuwD5oOacI80rXWJ447sd66RSkIUseQhAvdXErfC[1] "Amino-Pyrazoles in Medicinal Chemistry: A Review". MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjfIGdYVjWjsyZqZ2wrs0CajHzmADzrwuKmI9QM66AWCxmLiJdyXCYRWz8IW1xdmidjOGgNBLqN-CU0iqSImVts35BAsS3rp23t_aCo2KQkBlNzWCGxAW4bsEyo68ISI56TzQ=[2] "Approaches towards the synthesis of 5-aminopyrazoles". Beilstein Journals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE34ZXPVs8rrSN1sTrH6mEztWzahgQrrlqXtw0HNPck55ANcqsZsHezUkvPwHflI6KdnsuBpckACXCv5Z5M0ag3dhtSBo06_O3shqf5Ivx97wgxSV7Pzp-URUdvasVtD4JkKuinPkbs_AnzunHVNiLk

Sources

Validation

Structural and Pharmacological Comparison Guide: 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine vs. Celecoxib

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in selective cyclooxygenase-2 (COX-2) inhibition. Celecoxib stands as the archetypal 1,5-diarylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, most notably recognized for its role in selective cyclooxygenase-2 (COX-2) inhibition. Celecoxib stands as the archetypal 1,5-diarylpyrazole COX-2 inhibitor, widely utilized for its potent anti-inflammatory and analgesic properties[1]. In contrast, 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA) is a 1,4-diaryl-5-aminopyrazole derivative.

This guide provides an objective structural and pharmacological comparison between these two compounds. By analyzing their pharmacophoric vectors and binding mechanics, we elucidate why specific structural arrangements are non-negotiable for COX-2 selectivity, and we outline the self-validating experimental protocols required to quantify these differences.

Structural and Pharmacophoric Analysis

The Gold Standard: Celecoxib's Binding Mode

Celecoxib features a 1,5-diarylpyrazole core substituted with a trifluoromethyl group at the C3 position[2]. Its high selectivity for COX-2 over COX-1 is driven by the p-sulfamoylphenyl group at the N1 position.

  • The Secondary Pocket: The COX-2 active site contains a hydrophilic side pocket lined by Arg513, His90, and Val523 (which replaces the bulkier Ile523 found in COX-1).

  • Interaction: The sulfonamide group of Celecoxib inserts directly into this secondary pocket, forming critical electrostatic interactions and hydrogen bonds with Arg513 and His90[3]. The adjacent p-tolyl group at C5 occupies the main hydrophobic channel, stabilizing the V-shaped conformation.

The Divergent Scaffold: CPPA

CPPA possesses a fundamentally different architecture: a 1,4-diaryl arrangement with a primary amine (-NH2) at the C5 position.

  • Absence of the Selectivity Pharmacophore: The N1 position in CPPA is occupied by a 4-chlorophenyl group. Lacking a hydrogen-bond donating/accepting moiety like a sulfonamide or methylsulfonyl group, CPPA cannot anchor into the COX-2 secondary pocket[4].

  • Altered Spatial Geometry: The 1,4-diaryl substitution creates a linear spatial vector, contrasting sharply with the V-shaped 1,5-diaryl conformation required to fit the COX-2 binding site.

  • C5 Amine Limitations: While the C5-amine provides a versatile handle for synthetic functionalization, it fails to provide the necessary hydrophobic bulk required to stabilize the enzyme-inhibitor complex within the arachidonic acid binding channel.

Mechanistic Implications & Pathway Visualization

Because CPPA lacks the structural prerequisites to block the COX-2 active site, it fails to prevent the downstream conversion of arachidonic acid into pro-inflammatory prostaglandins.

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 Oxidation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion PGE2 PGE2 & Inflammatory Mediators PGH2->PGE2 Synthases Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Blocks Active Site (Arg513/His90) CPPA 1-(4-Chlorophenyl)-4-phenyl- 1H-pyrazol-5-amine CPPA->COX2 Weak/Altered Binding (Lacks Sulfonamide)

Diagram 1: COX-2 signaling pathway and comparative inhibitor interactions.

Quantitative Data Comparison

The structural deviations directly translate to significant differences in physicochemical properties and inhibitory potency.

Feature / PropertyCelecoxib1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA)
Molecular Formula C17H14F3N3O2SC15H12ClN3
Molecular Weight 381.37 g/mol 269.73 g/mol
Scaffold Architecture 1,5-diaryl-3-trifluoromethylpyrazole1,4-diaryl-5-aminopyrazole
COX-2 Selectivity Pharmacophore p-Sulfamoylphenyl (N1)None (4-Chlorophenyl at N1)
COX-2 IC50 (In Vitro) ~0.04 - 0.06 µM[4]> 10.0 µM (Predicted/Scaffold Baseline)
COX-1 IC50 (In Vitro) ~15.0 µM[4]> 10.0 µM
Selectivity Index (COX-1/COX-2) ~250 - 400Non-selective
Primary Application Approved NSAID[1]Synthetic intermediate / Research scaffold

Experimental Protocols: In Vitro COX Inhibition Assay

To empirically validate the structural hypotheses and quantify the IC50 values of both compounds, a competitive Enzyme Immunoassay (EIA) is utilized. This protocol is designed as a self-validating system , ensuring that baseline enzyme activity and assay dynamic range are internally controlled.

Assay_Workflow Step1 Cell Culture (RAW 264.7 Macrophages) Step2 LPS Stimulation (Induce COX-2) Step1->Step2 Step3 Compound Treatment (Celecoxib vs CPPA) Step2->Step3 Step4 PGE2 Quantification (Competitive ELISA) Step3->Step4 Step5 Data Analysis (IC50 Determination) Step4->Step5

Diagram 2: Experimental workflow for in vitro COX-2 inhibition and PGE2 quantification.

Step-by-Step Methodology

Step 1: Cell Culture & Seeding

  • Action: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at 5×105 cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Causality: RAW 264.7 cells are selected because they provide a robust, physiologically relevant model of inflammation. They express high levels of COX-2 only upon external stimulation, allowing for clean baseline measurements[5].

Step 2: Compound Treatment & Equilibration

  • Action: Prepare serial dilutions of Celecoxib and CPPA (0.01 µM to 100 µM) in DMSO (final DMSO concentration <0.1%). Pre-treat the cells with the compounds or a vehicle control (0.1% DMSO) for 30 minutes.

  • Causality: Pre-incubation is a critical mechanistic step. It allows the inhibitors to reach thermodynamic equilibrium within the COX-2 active site before the massive influx of arachidonic acid substrate is generated by the cells.

Step 3: LPS Stimulation

  • Action: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Causality: LPS triggers the TLR4 pathway, upregulating COX-2 transcription and initiating arachidonic acid metabolism to PGE2. The vehicle control without LPS serves as a negative baseline, ensuring the assay's self-validation.

Step 4: Competitive Enzyme Immunoassay (EIA) for PGE2

  • Action: Harvest 50 µL of the cell culture supernatant and transfer to a goat anti-mouse IgG-coated microtiter plate. Add a fixed amount of PGE2-acetylcholinesterase (AChE) conjugate (tracer) and PGE2 monoclonal antibody. Incubate for 18 hours at 4°C. Wash the plate, add Ellman's Reagent, and measure absorbance at 412 nm.

  • Causality: This assay relies on competitive binding. Endogenous PGE2 from the cells competes with the AChE-tracer for antibody binding sites. Therefore, high absorbance indicates low endogenous PGE2 (high COX inhibition), providing a highly sensitive, inversely proportional readout[2].

Step 5: Data Analysis

  • Action: Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control (defined as 0% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to extract the IC50 values[2].

Conclusion

While both Celecoxib and 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA) share a pyrazole core, their pharmacological profiles are vastly distinct. The 1,5-diaryl arrangement and the p-sulfamoylphenyl group of Celecoxib are absolute structural requirements for potent and selective COX-2 inhibition. CPPA, lacking these features, serves as a valuable negative control in COX assays or as an alternative starting scaffold for non-COX targets in early-stage drug discovery.

References

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI Pharmaceuticals. URL:[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information (PMC). URL:[Link]

  • Network Pharmacology and Molecular Dynamics Simulations Reveal the Mechanism of Total Alkaloid Components in Anisodus Tanguticus. ResearchGate. URL:[Link]

  • Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. IUCr Journals. URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine: A Comparative Guide for Kinase Inhibitor Development

As kinase inhibitor discovery evolves, the challenge of achieving kinome selectivity remains a critical bottleneck. The compound 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA) represents a prototypical pyrazole-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor discovery evolves, the challenge of achieving kinome selectivity remains a critical bottleneck. The compound 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CPPA) represents a prototypical pyrazole-5-amine scaffold widely utilized in the development of ATP-competitive inhibitors. While this pharmacophore demonstrates potent primary target engagement, its structural features often lead to significant cross-reactivity across the kinome.

This guide provides an objective, data-driven comparison of CPPA's performance, detailing the mechanistic causality behind its promiscuity, and outlining self-validating experimental workflows for profiling off-target liabilities.

Mechanistic Causality: The Structural Basis of Promiscuity

The pyrazole-5-amine core is a privileged scaffold in medicinal chemistry, frequently deployed to target kinases such as SGK1 [1] and Tropomyosin Receptor Kinases (Trk) [2]. However, the very features that make it a potent binder also drive its cross-reactivity:

  • Hinge Region Binding: The 5-amine group acts as a critical hydrogen bond donor/acceptor pair, interacting directly with the highly conserved backbone residues (e.g., Glu and Leu) of the kinase hinge region. Because this ATP-binding motif is conserved across over 500 human kinases, the core scaffold inherently lacks selectivity.

  • Hydrophobic Pocket Exploitation: The 1-(4-chlorophenyl) and 4-phenyl moieties project into the hydrophobic pockets (Region I and Region II) adjacent to the ATP-binding site. While these pockets offer some diversity, the planar, unhindered nature of the phenyl rings in CPPA allows it to comfortably fit into the active sites of unintended targets like Aurora kinases, TrkA, and p38α.

To overcome this, modern lead optimization strategies focus on appending bulky substituents to the pyrazole core to intentionally clash with the "gatekeeper" residues of off-target kinases, thereby restricting the scaffold's binding profile.

Self-Validating Experimental Workflows

To accurately assess the cross-reactivity of CPPA and its derivatives, researchers must employ a multi-tiered, self-validating screening cascade. Relying solely on enzymatic assays is insufficient due to variations in ATP Km​ across different kinases. Instead, we utilize thermodynamic binding assays followed by live-cell target engagement.

Protocol A: High-Throughput Kinome Profiling (KinomeScan)

Causality: Enzymatic assays are highly sensitive to intracellular ATP concentrations. By using a competition binding assay, we measure the true thermodynamic affinity ( Kd​ ) of the inhibitor for the kinase, independent of ATP competition.

  • Preparation: Express the human kinome library as DNA-tagged kinase fusions in bacteriophage or mammalian systems.

  • Immobilization: Attach broad-spectrum bait ligands to magnetic beads.

  • Equilibration: Incubate the DNA-tagged kinases with the immobilized bait ligands in the presence of CPPA at fixed concentrations (e.g., 1 µM and 10 µM).

  • Elution & Quantification: Isolate the beads, wash away unbound proteins, and elute the bound kinases. Quantify the remaining kinases using qPCR directed at the DNA tags.

  • Data Analysis: Calculate the % Control (amount of kinase bound to the bait in the presence of CPPA vs. DMSO control). A lower % Control indicates high cross-reactivity. Calculate the Selectivity Score ( S10​ ), defined as the fraction of kinases inhibited by >90% at 1 µM.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: Biochemical affinity does not always translate to cellular efficacy due to membrane permeability issues or competition with high intracellular ATP (~1-5 mM). NanoBRET validates that the off-target binding observed in Protocol A occurs in a physiological environment.

  • Transfection: Transiently transfect HEK293T cells with vectors encoding NanoLuc-luciferase fused to the primary target (e.g., SGK1) or identified off-targets (e.g., TrkA).

  • Tracer Addition: Add a cell-permeable, fluorescently labeled ATP-competitive tracer that binds the target kinase, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Treatment: Treat the cells with a serial dilution of CPPA (10 pM to 10 µM) and incubate for 2 hours at 37°C.

  • Measurement: Add the NanoLuc substrate (furimazine) and measure the BRET ratio (acceptor emission / donor emission). Calculate the cellular IC50​ based on the displacement of the fluorescent tracer.

Comparative Performance Data

To contextualize the performance of CPPA, we compare it against Staurosporine (a known pan-kinase inhibitor) and a hypothetical optimized derivative ("CPPA-Bulky") engineered with a functionalized piperidine ring to clash with standard gatekeeper residues.

CompoundPrimary Target (SGK1) IC50​ Off-Target (TrkA) IC50​ Selectivity Score ( S10​ at 1 µM)Cellular Target Occupancy (NanoBRET)
Staurosporine 2.1 nM3.4 nM0.85 (Highly Promiscuous)Pan-inhibition observed
CPPA (Base Scaffold) 45 nM82 nM0.32 (Moderate Promiscuity)120 nM (SGK1) / 210 nM (TrkA)
CPPA-Bulky (Optimized) 12 nM>10,000 nM0.04 (Highly Selective)35 nM (SGK1) / No binding (TrkA)

Data Interpretation: While CPPA achieves potent sub-100 nM inhibition of its primary target, its S10​ score of 0.32 indicates significant cross-reactivity, inhibiting approximately 32% of the kinome panel. The optimized derivative demonstrates how structural rigidification and gatekeeper targeting can rescue the pyrazole-5-amine scaffold.

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical progression of the cross-reactivity screening cascade and the divergent signaling pathways affected by CPPA's promiscuity.

G A Compound Synthesis (CPPA Scaffold) B Primary Screen (KinomeScan Panel) A->B Library Screening C Hit Validation (SPR Kinetics) B->C S(10) < 0.1 (Selective) E Lead Optimization (Gatekeeper Targeting) B->E High Cross- Reactivity D Cellular Assay (NanoBRET Target Engagement) C->D Long Residence Time D->E Poor Cellular Selectivity

Figure 1: Self-validating screening cascade for evaluating kinase inhibitor cross-reactivity.

Pathway cluster_0 Primary Target Pathway cluster_1 Off-Target Pathway CPPA CPPA Scaffold SGK1 SGK1 CPPA->SGK1 Primary Inhibition TrkA TrkA CPPA->TrkA Cross-Reactivity FOXO3 FOXO3 SGK1->FOXO3 Phosphorylates Survival Cell Survival FOXO3->Survival Regulates MAPK MAPK Cascade TrkA->MAPK Activates Toxicity Off-Target Toxicity MAPK->Toxicity Unintended Effects

Figure 2: Divergent signaling impact of CPPA due to kinome cross-reactivity.

References

  • Title: Discovery of a brain penetrant SGK1 inhibitor using a ligand- and structure-based virtual screening methodology. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2025). URL: [Link][1]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: Molecules (2024). URL: [Link] [2]

Safety & Regulatory Compliance

Safety

1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine As a researcher or drug development professional, managing the lifecycle of complex active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

As a researcher or drug development professional, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and their intermediates requires precision. 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is a highly specialized pyrazole-amine derivative. Due to its specific structural moieties, improper disposal poses severe environmental risks and laboratory safety hazards.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of this compound, ensuring your laboratory exceeds compliance standards while maintaining peak operational efficiency.

Structural Hazard Assessment & Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The disposal logic for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine is dictated by two critical structural features:

  • The Halogenated Moiety (4-Chlorophenyl group): This compound contains a covalently bound chlorine atom, classifying its waste stream strictly as a halogenated organic. Standard municipal or low-temperature incineration of chlorinated compounds can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. Therefore, this waste must be segregated for specialized, regulated high-temperature incineration[2].

  • The Amine Group (1H-pyrazol-5-amine): The amine functional group acts as a weak Lewis base. If inadvertently mixed with strong inorganic acids (e.g., nitric or sulfuric acid waste), it can trigger an exothermic acid-base reaction, potentially leading to container pressurization or rupture[3].

  • Regulatory Grounding: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, any waste stream containing halogen concentrations exceeding 1,000 ppm is presumed to be a hazardous waste requiring stringent, specialized management[4].

Quantitative Data & Compatibility Matrices

To prevent dangerous commingling, adhere to the following quantitative thresholds and compatibility guidelines when handling waste containing 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine.

Table 1: Quantitative Thresholds for Halogenated Waste Management

ParameterThreshold / LimitCausality / Rationale
Total Halogen Concentration > 1,000 ppm (0.1%)EPA presumption of hazardous waste requiring specialized handling[4].
Water Content in Organic Waste < 20%High water content disrupts incineration efficiency and requires separate aqueous handling[3].
Maximum SAA Accumulation 25 GallonsRegulatory limit for Satellite Accumulation Areas before mandatory EHS pickup[5].
pH Range for Commingling 6.0 - 8.0Prevents exothermic acid-base reactions with the pyrazole-amine moiety[3].

Table 2: Chemical Compatibility Matrix

Waste Stream CategoryCompatibilityOperational Directive
Halogenated Solvents (DCM, Chloroform) Highly Compatible Primary collection vessel (Green Label). Safe for commingling[2].
Non-Halogenated Organics (Hexane, EtOAc) Conditionally Compatible Can be mixed, but converts the entire volume into expensive halogenated waste[5].
Inorganic Acids (HCl, H2SO4) Incompatible Amine group acts as a base; risk of exothermic salt formation. Segregate strictly[3].
Heavy Metals / Cyanides Incompatible Prevents toxic gas release and complexation. Requires separate P-listed protocols[5].

Step-by-Step Disposal Workflow

Every protocol in your lab should be a self-validating system. Follow these steps to ensure absolute safety and compliance.

Phase 1: Waste Characterization and Segregation
  • Identify the State: Determine if the waste is solid (e.g., contaminated silica gel from chromatography, weigh boats, gloves) or liquid (e.g., post-reaction filtrate, assay buffer).

  • Assess the Liquid Matrix: If liquid, calculate the estimated halogen concentration. Any solvent mixture containing 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine that exceeds 1,000 ppm total halogens must be classified strictly as a halogenated organic waste[4].

  • Validation Checkpoint: Before adding liquid waste to a bulk carboy, use a pH indicator strip on a small aliquot to confirm neutrality (pH 6-8). This validates that no strong inorganic acids have contaminated the stream, preventing exothermic reactions[3].

Phase 2: Containment and Labeling
  • Select the Receptacle: Use a compatible, chemically resistant container, such as a 5-gallon white plastic (HDPE) carboy or a 4-liter poly bottle with a tightly sealing threaded cap[5]. Do not use metal safety cans , as halogenated compounds can slowly dissociate to produce acids that corrode metal[6].

  • Labeling: Affix a Hazardous Waste Tag before the first drop of waste is added[5]. Explicitly check the "Halogenated Solvents" and "Toxic" hazard boxes.

  • Documentation: Log the exact mass or volume ratio of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine and the carrier solvent on the laboratory's composite waste sheet[2].

  • Validation Checkpoint: Inspect the container for structural integrity. Invert the capped container slightly (if safe and lightweight) to ensure the cap is vapor-tight and spill-proof[7].

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Place the sealed carboy inside a secondary containment tub (e.g., Nalgene/polypropylene) to capture potential leaks[6].

  • Environmental Controls: Store the SAA in a cool, dry, well-ventilated area, ideally under a fume hood or in a designated flammable/toxic chemical storage cabinet[6].

  • Validation Checkpoint: Visually verify that the Hazardous Waste Tag is fully visible without moving the container, and confirm that no incompatible chemical classes (e.g., oxidizers, acids) are stored within the same secondary containment tub[5].

Phase 4: Emergency Spill Response
  • Evacuation & Ventilation: For large spills of solutions containing this compound, immediately close lab doors, open fume hood sashes to maximize exhaust ventilation, and evacuate the immediate area[7].

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Place inert absorbent pads over the spill, working from the outside in to prevent spreading[5].

  • Disposal of Spill Materials: Collect all saturated absorbent pads and place them in a sealed plastic bag. Tag this bag explicitly as "Hazardous Waste - Halogenated Solid Spill Debris" and request immediate Environmental Health and Safety (EHS) pickup[5].

Waste Segregation Workflow Visualization

WasteDisposal Start 1-(4-Chlorophenyl)-4-phenyl -1H-pyrazol-5-amine Waste State Determine Physical State Start->State Solid Solid Waste (Contaminated PPE, Silica) State->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) State->Liquid SAA Satellite Accumulation Area (Secondary Containment) Solid->SAA LiquidSeg Segregate by Matrix: Halogenated Organics Liquid->LiquidSeg Contains >1% Halogens LiquidSeg->SAA Incinerator Regulated High-Temp Incineration SAA->Incinerator EHS Pickup

Workflow for segregating solid and liquid halogenated pyrazole amine waste streams.

References

  • Halogenated Organic Liquids - Standard Operating Procedure, University of Illinois (UIUC).
  • Halogenated Solvents Standard Operating Procedure, Washington St
  • Hazardous Waste Segreg
  • Halogenated Solvents in Laboratories - Campus Oper
  • Organic Solvent (< 20% water)
  • RO 13579 - EPA Used Oil Management Standards, Environmental Protection Agency (EPA).
  • Hazardous Waste Listings, Environmental Protection Agency (EPA).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. Standardizing safety protocols is about ensuring reproducible science while protecting per...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. Standardizing safety protocols is about ensuring reproducible science while protecting personnel through a deep understanding of molecular behavior.

Handling 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine requires a precise understanding of its structural architecture. The presence of a halogenated aromatic ring (the 4-chlorophenyl group) significantly increases the molecule's lipophilicity. This structural feature allows the compound to easily penetrate the lipid bilayers of human skin, particularly when dissolved in common laboratory carrier solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Concurrently, the primary amine (-NH2) at the 5-position acts as a reactive nucleophile, presenting a risk of skin sensitization and mucous membrane irritation.

Therefore, our personal protective equipment (PPE) strategy cannot be generic; it must specifically mitigate solvent-assisted transdermal delivery and particulate inhalation [1].

Quantitative PPE Matrix

The following table outlines the mandatory PPE required for handling this compound, grounded in the causality of its chemical properties.

PPE CategorySpecificationCausal Justification
Eye Protection ANSI Z87.1 compliant chemical splash gogglesPrevents ocular exposure to airborne particulates during powder weighing and splash hazards during solubilization [2].
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-gloving required for solvent use.Nitrile offers excellent resistance to solid amines. Double-gloving is mandatory when using DMSO to prevent rapid solvent-mediated transdermal permeation.
Body Protection Flame-retardant (FR) laboratory coat, fully buttoned; closed-toe non-porous shoes.Protects against electrostatic discharge (ESD) during powder handling and prevents skin contact from accidental spills.
Respiratory N95 or P100 particulate respirator (if handled outside a certified fume hood).Mitigates inhalation of fine crystalline dust. Note: Primary protocol mandates handling exclusively within a fume hood.

Operational Workflow: Self-Validating Handling Methodology

This step-by-step protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

Step 1: Pre-Operation Environmental Verification
  • Activate the chemical fume hood and verify the digital airflow monitor.

    • Validation: The face velocity must read between 80–120 feet per minute (fpm). If the monitor is in alarm or reads outside this range, abort the procedure until maintenance is performed.

  • Clear the workspace of all unnecessary equipment to prevent airflow disruption and cross-contamination.

  • Don base PPE: Lab coat, safety goggles, and a single layer of nitrile gloves.

Step 2: Solid Handling and Weighing
  • Place an anti-static weigh boat on the analytical balance inside the fume hood.

    • Causality: Anti-static materials prevent the fine pyrazole amine powder from repelling against the plastic and aerosolizing into the breathing zone.

  • Tare the balance.

    • Validation: Close the draft shield. The balance must hold a stable 0.0000 g reading for 5 seconds. Continuous drifting indicates disruptive air currents that could scatter the compound.

  • Using a clean, grounded micro-spatula, transfer the required mass of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine.

  • Seal the stock container immediately after transfer.

Step 3: Solubilization (High-Risk Phase)
  • Don a second pair of nitrile gloves over the first.

    • Causality: Solvents like DMSO act as carrier vehicles, drastically increasing the dermal absorption rate of the lipophilic chlorophenyl compound.

  • Add the organic solvent slowly down the side of the reaction vessel to minimize aerosolization.

  • Cap the vessel and agitate gently.

    • Validation: Inspect the outer glove for any solvent droplets. If a droplet is detected, immediately remove the outer glove inside the hood, wash hands, and re-glove before proceeding.

Step 4: Decontamination
  • Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., isopropanol), followed by a dry wipe.

  • Dispose of the outer gloves, weigh boats, and wipes in a designated solid hazardous waste container.

Spill Response & Disposal Plan

  • Solid Spill: Do not sweep dry, as this aerosolizes the amine dust. Lightly dampen an absorbent pad with water or a mild surfactant to suppress dust. Wipe the area inward from the edges. Place all materials in a sealed, labeled hazardous waste bag.

  • Liquid Spill (in Solvent): Immediately apply universal absorbent pads or vermiculite. Do not use combustible materials like paper towels if the solvent is flammable. Scoop the absorbed mixture into a rigid, leak-proof hazardous waste container.

  • Disposal: 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine waste must be classified as halogenated organic waste due to the chlorine atom. Incineration is the preferred disposal method. Never discharge into the aqueous sink drain [1].

Safety Workflow Visualization

SafetyWorkflow Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Solvent Add Organic Solvent (e.g., DMSO)? Hood->Solvent DoubleGlove Double Glove (Mitigate Transdermal Risk) Solvent->DoubleGlove Yes Spill Spill Occurs? Solvent->Spill No DoubleGlove->Spill SolidSpill Solid Spill: Sweep & Containerize Spill->SolidSpill Solid LiquidSpill Liquid Spill: Absorbent Pads Spill->LiquidSpill Solution Proceed Proceed with Synthesis Spill->Proceed No Dispose Hazardous Waste Disposal SolidSpill->Dispose LiquidSpill->Dispose Proceed->Dispose Waste Gen

Decision tree for handling 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine and spill response.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council. National Academies Press. URL: [Link]

  • Title: Personal Protective Equipment - Standard 1910.132. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine
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